molecular formula C8H6BrNO4 B1274442 3-Bromo-4-methyl-5-nitrobenzoic acid CAS No. 34545-20-5

3-Bromo-4-methyl-5-nitrobenzoic acid

Cat. No.: B1274442
CAS No.: 34545-20-5
M. Wt: 260.04 g/mol
InChI Key: JEOLKHVBUQVYCK-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOLKHVBUQVYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290303
Record name 3-Bromo-4-methyl-5-nitrobenzoic acid
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Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34545-20-5
Record name 3-Bromo-4-methyl-5-nitrobenzoic acid
Source CAS Common Chemistry
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Record name 3-Bromo-4-methyl-5-nitrobenzoic acid
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Record name 3-Bromo-4-methyl-5-nitro-benzoic acid
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Foundational & Exploratory

Technical Guide: 3-Bromo-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 34545-20-5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Bromo-4-methyl-5-nitrobenzoic acid, a key chemical intermediate. The information is intended for use by professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure incorporates a bromine atom, a methyl group, and a nitro group on the benzoic acid framework. These functional groups make it a versatile reagent in organic synthesis.

Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 34545-20-5[1][2]
Molecular Formula C₈H₆BrNO₄[2]
Molecular Weight 260.04 g/mol [1]
Solubility 0.14 g/L in water at 25°C (Very slightly soluble)[2]
Melting Point Not available[3]
Boiling Point Not available[3]
Density Not available[3]

Spectroscopic Data

Key spectroscopic data for the characterization of this compound is detailed below. While ¹H-NMR data is available, detailed public records for ¹³C-NMR, IR, and mass spectrometry are limited.

¹H-NMR (CD₃OD-d₄) :

  • δ 2.6 ppm : (3H, singlet, -CH₃)[4]

  • δ 8.21 ppm : (1H, doublet, J = 1.4Hz, Ar-H)[4]

  • δ 8.27 ppm : (1H, doublet, J = 1.2Hz, Ar-H)[4]

Applications and Biological Activity

This compound is primarily utilized as an organic building block in the chemical industry for the synthesis of more complex molecules.[5] Its designated use is for industrial applications and research purposes only.[1]

There is currently no publicly available data to suggest any specific biological activities or roles in signaling pathways for this compound. Its utility in drug development is likely as a precursor or intermediate in the synthesis of active pharmaceutical ingredients rather than as a therapeutic agent itself.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound.

Synthesis of this compound via Sandmeyer Reaction

This procedure outlines the conversion of 3-amino-4-methyl-5-nitrobenzoic acid to this compound.

Materials:

  • 3-amino-4-methyl-5-nitrobenzoic acid (50 g, 254 mmol)

  • Concentrated hydrochloric acid (350 ml + 220 ml)

  • Water (350 ml + 50 ml)

  • Sodium nitrite (18.6 g, 270 mmol)

  • Cuprous bromide (73.21 g, 516 mmol)

Procedure:

  • Diazotization: Suspend 3-amino-4-methyl-5-nitrobenzoic acid (50 g) in a mixture of concentrated hydrochloric acid (350 ml) and water (350 ml) in a suitable reaction vessel. Cool the suspension to 0-5 °C in an ice bath.[4]

  • Slowly add an aqueous solution of sodium nitrite (18.6 g in 30 ml of water) over a period of 15 to 20 minutes, ensuring the temperature remains between 0-5 °C.[4]

  • Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.[4]

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of cuprous bromide (73.21 g) in concentrated hydrochloric acid (220 ml) and pre-cool it to 0-5 °C.[4]

  • Slowly pour the previously prepared diazonium salt solution into the cold cuprous bromide solution.[4]

  • Maintain stirring at 0-5 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for another 30 minutes.[4]

  • Heat the reaction mixture to 30-35 °C and stir for 30 minutes to complete the reaction.[4]

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with water (50 ml).[4]

  • Dry the product under a vacuum to yield this compound as a pink solid (58 g, 88% yield).[4]

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices. Based on available safety data sheets, the compound is classified with the following hazards:

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Recommended Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.

  • Avoid breathing dust. If handling large quantities, a dust mask is recommended.[1]

  • Wash hands thoroughly after handling.[7]

  • Store in a cool, dry place in a tightly sealed container.[1]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A 3-amino-4-methyl- 5-nitrobenzoic acid B Diazonium Salt Intermediate A->B Diazotization C 3-Bromo-4-methyl- 5-nitrobenzoic acid B->C Sandmeyer Reaction R1 1. HCl, H₂O, 0-5°C 2. NaNO₂ (aq) dummy1 R1->dummy1 R2 CuBr, HCl, 0-35°C dummy2 R2->dummy2 dummy1->B dummy2->C

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 3-Bromo-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-4-methyl-5-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Chemical Properties and Identifiers

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a bromine atom, a methyl group, and a nitro group on the benzoic acid framework. These functional groups influence its reactivity and physical properties.

It is important to note that there appears to be a discrepancy in the literature regarding the CAS Number for this compound, with both 34545-20-5 and 34345-20-5 being cited.[1][2][3][4][5][6][7] For the purpose of this guide, we will refer to both.

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C8H6BrNO4[1][4][5][6][8]
Molecular Weight 260.04 g/mol [4][5][6][8]
CAS Number 34545-20-5 / 34345-20-5[1][2][3][4][5][6][7]
Appearance Pink solid[2]
Solubility Very slightly soluble (0.14 g/L at 25 °C)[1]
Purity Commercially available at ≥97%[5]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Desiccated storage is recommended.[4][5]

Experimental Protocols

This section details a key experimental protocol for the synthesis of this compound.

2.1. Synthesis via Sandmeyer Reaction

A common method for the synthesis of this compound involves a Sandmeyer reaction, starting from 3-amino-4-methyl-5-nitrobenzoic acid.[2]

Materials:

  • 3-amino-4-methyl-5-nitrobenzoic acid (50 g, 254 mmol)

  • Concentrated hydrochloric acid (570 ml total)

  • Water (350 ml)

  • Sodium nitrite (18.6 g, 270 mmol) in 30 ml aqueous solution

  • Cuprous bromide (73.21 g, 516 mmol)

Procedure: [2]

  • Diazotization: Suspend 3-amino-4-methyl-5-nitrobenzoic acid (50 g) in a mixture of concentrated hydrochloric acid (350 ml) and water (350 ml) at 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite (18.6 g in 30 ml of water) over 15 to 20 minutes, maintaining the temperature at 0-5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of cuprous bromide (73.21 g) in concentrated hydrochloric acid (220 ml) and pre-cool it.

  • Slowly pour the diazonium salt solution into the pre-cooled cuprous bromide solution.

  • Maintain stirring at 0-5 °C for 30 minutes, followed by stirring at room temperature for another 30 minutes.

  • Heat the reaction mixture to 30-35 °C and stir for 30 minutes.

  • Isolation: Collect the precipitated solid by filtration.

  • Wash the solid with water (50 ml).

  • Dry the product under vacuum to yield this compound. This process has a reported yield of 88%.[2]

2.2. Spectroscopic Analysis

The structure of the synthesized compound can be confirmed by spectroscopic methods.

  • ¹H-NMR (in CD3OD-d4):

    • δ 2.6 ppm (3H, singlet, CH₃)

    • δ 8.21 ppm (1H, doublet, J = 1.4Hz, Ar-H)

    • δ 8.27 ppm (1H, doublet, J = 1.2Hz, Ar-H)[2]

Visualizations

3.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start 3-amino-4-methyl-5-nitrobenzoic acid reagents1 Conc. HCl, H₂O NaNO₂ (aq) 0-5 °C start->reagents1 diazonium Diazonium Salt Intermediate reagents1->diazonium Diazotization reagents2 CuBr in Conc. HCl 0-35 °C diazonium->reagents2 product This compound reagents2->product Sandmeyer Reaction isolation Filtration, Washing, & Vacuum Drying product->isolation final_product Final Product (Pink Solid) isolation->final_product

Caption: Workflow for the synthesis of this compound.

3.2. Compound Identification Relationship

This diagram shows the relationship between the chemical compound and its primary identifiers.

Caption: Key identifiers and structural features of the compound.

References

3-Bromo-4-methyl-5-nitrobenzoic acid structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-4-methyl-5-nitrobenzoic Acid

This technical guide provides a comprehensive overview of this compound, including its chemical structure, identifiers, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identifiers

This compound is an aromatic carboxylic acid derivative. The structure consists of a benzoic acid core substituted with a bromine atom, a methyl group, and a nitro group at positions 3, 4, and 5, respectively.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 34545-20-5 [1][2][3][4]
Molecular Formula C8H6BrNO4 [2][4][5]
Molecular Weight 260.04 g/mol [4][5][6]
Canonical SMILES CC1=C(C=C(C=C1Br)C(=O)O)--INVALID-LINK--[O-] [2]
InChI InChI=1S/C8H6BrNO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) [2][7]
InChIKey JEOLKHVBUQVYCK-UHFFFAOYSA-N [2][7]

| MDL Number | MFCD02041260 |[4][5] |

Physicochemical Properties

A summary of the known physical and chemical properties is presented below. Limited data is publicly available for properties such as melting and boiling points.

Table 2: Physicochemical Data

Property Value Source
Solubility Very slightly soluble (0.14 g/L at 25 °C) [2]
Storage Temperature 2-8°C for long-term storage [7]

| Appearance | Pink solid (as per one synthesis report) |[8] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and quality control of the compound.

Table 3: Spectroscopic Information

Technique Data Source
¹H-NMR (CD3OD-d4) δppm: 2.6 (3H, s, CH₃), 8.21 (1H, d, J = 1.4Hz, Ar-H), 8.27 (1H, d, J = 1.2Hz, Ar-H) [8]

| Other Data | NMR, HPLC, LC-MS, and UPLC data are noted to be available from certain suppliers. |[1][7] |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved via a Sandmeyer-type reaction, likely starting from 3-amino-4-methyl-5-nitrobenzoic acid. The following protocol describes the conversion of the corresponding diazonium salt intermediate.

Experimental Protocol

A solution containing the diazonium salt of 3-amino-4-methyl-5-nitrobenzoic acid is prepared (the initial steps for the formation of the diazonium salt are not detailed in the source). The reaction mixture is then slowly added to a pre-cooled solution of cuprous bromide (CuBr) in concentrated hydrochloric acid (HCl). The mixture is stirred at a low temperature, then allowed to warm, and finally heated gently to complete the reaction. The resulting solid product is isolated by filtration.

Detailed Steps:

  • A solution of cuprous bromide (73.21 g, 516 mmol) in concentrated hydrochloric acid (220 ml) is prepared and pre-cooled to 0-5°C.[8]

  • The reaction mixture containing the diazonium salt is slowly poured into the cold CuBr/HCl solution.[8]

  • The mixture is stirred at 0-5°C for 30 minutes.[8]

  • The mixture is then stirred at room temperature for an additional 30 minutes.[8]

  • Finally, the reaction is heated to 30-35°C and stirred for 30 minutes to ensure completion.[8]

  • The precipitated solid is collected by filtration.[8]

  • The solid is washed with water (50 ml).[8]

  • The final product is dried under vacuum to yield this compound.[8]

This procedure reportedly yields 58 g of a pink solid, corresponding to an 88% yield.[8]

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Product Isolation reagent_prep Prepare pre-cooled solution of CuBr in conc. HCl (0-5°C) add Slowly add diazonium salt solution to CuBr/HCl mixture reagent_prep->add start Start with aqueous diazonium salt solution (precursor: 3-amino-4-methyl-5-nitrobenzoic acid) start->add stir_cold Stir at 0-5°C (30 min) add->stir_cold stir_rt Stir at Room Temperature (30 min) stir_cold->stir_rt heat Heat to 30-35°C (30 min) stir_rt->heat filter Collect precipitate by filtration heat->filter wash Wash solid with water filter->wash dry Dry under vacuum wash->dry end Final Product: This compound dry->end

Caption: Workflow for the synthesis of this compound.

Applications and Significance

This compound is classified as an organic building block, specifically a substituted benzene compound, carboxylic acid, and nitro compound.[1] Such molecules are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. While specific applications for this exact compound are not detailed in the provided search results, related structures like 3-Methyl-4-nitrobenzoic acid are known to be important intermediates in the synthesis of antihypertensive drugs (e.g., telmisartan) and other bioactive molecules.[9] This suggests that this compound holds potential as a precursor for various research and development applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide on the Molecular Weight of 3-Bromo-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed breakdown of the molecular weight determination for 3-Bromo-4-methyl-5-nitrobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Formula and Structure

The chemical formula for this compound is C₈H₆BrNO₄.[1][2][3][4] This formula indicates that each molecule is composed of eight carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and four oxygen atoms.

Quantitative Data: Atomic and Molecular Weights

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below outlines the necessary atomic weights for this calculation.

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.011[5][6][7]96.088
HydrogenH61.008[8][9][10][11]6.048
BromineBr179.904[12][13][14][15]79.904
NitrogenN114.007[16][17][18][19]14.007
OxygenO415.999[20][21][22][23]63.996
Total 260.043

The calculated molecular weight of this compound is approximately 260.04 g/mol .[1][3][4][24]

Methodology for Molecular Weight Calculation

The determination of the molecular weight of this compound is a theoretical calculation based on its molecular formula and the standard atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

The process involves these steps:

  • Identification of the Molecular Formula: The first step is to correctly identify the molecular formula of the compound, which is C₈H₆BrNO₄.

  • Determination of Atomic Weights: The standard atomic weight of each element is obtained from the periodic table.

  • Summation of Atomic Weights: The number of atoms of each element in the molecule is multiplied by its respective atomic weight. The sum of these products for all elements yields the molecular weight of the compound.

Calculation: (8 × 12.011) + (6 × 1.008) + (1 × 79.904) + (1 × 14.007) + (4 × 15.999) = 260.043 g/mol

Logical Relationship Diagram

The following diagram illustrates the logical workflow for calculating the molecular weight of a chemical compound.

Workflow for Molecular Weight Calculation A Identify Molecular Formula (e.g., C₈H₆BrNO₄) B Determine Constituent Elements (C, H, Br, N, O) A->B C Obtain Standard Atomic Weights B->C D Calculate Total Weight for Each Element C->D E Sum All Elemental Weights D->E F Final Molecular Weight E->F

Calculation of Molecular Weight.

Disclaimer: This document is intended for informational and research purposes only. The experimental protocols and signaling pathways mentioned in the prompt are not applicable to the calculation of molecular weight.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 3-Bromo-4-methyl-5-nitrobenzoic acid, a valuable intermediate in pharmaceutical and chemical research. The synthesis is a multi-step process commencing from the readily available starting material, 4-methylbenzoic acid (p-toluic acid). The pathway involves dinitration, selective reduction of a nitro group, and a subsequent Sandmeyer reaction.

This guide presents detailed experimental protocols, quantitative data in structured tables, and a visual representation of the synthesis workflow to facilitate a thorough understanding of the process.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence:

  • Dinitration of 4-Methylbenzoic Acid: 4-Methylbenzoic acid is first subjected to dinitration to yield 4-methyl-3,5-dinitrobenzoic acid.

  • Selective Monoreduction: One of the nitro groups of 4-methyl-3,5-dinitrobenzoic acid is selectively reduced to an amino group to produce 3-amino-4-methyl-5-nitrobenzoic acid.

  • Sandmeyer Reaction: The final step involves the conversion of the amino group to a bromo group via a Sandmeyer reaction, yielding the target compound, this compound.

Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis process.

Synthesis_Workflow cluster_0 Step 1: Dinitration cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Sandmeyer Reaction A 4-Methylbenzoic Acid B 4-Methyl-3,5-dinitrobenzoic Acid A->B HNO₃, H₂SO₄ C 3-Amino-4-methyl-5-nitrobenzoic Acid B->C Reducing Agent D This compound C->D 1. NaNO₂, HCl 2. CuBr

A high-level overview of the synthesis pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Dinitration of 4-Methylbenzoic Acid

ParameterValue
Starting Material4-Methylbenzoic Acid (p-Toluic Acid)
Key ReagentsConcentrated Nitric Acid, Concentrated Sulfuric Acid
Reaction Temperature0-10 °C
Typical Yield70-85%
Product4-Methyl-3,5-dinitrobenzoic Acid
Melting Point of Product155-158 °C

Table 2: Selective Monoreduction of 4-Methyl-3,5-dinitrobenzoic Acid

ParameterValue
Starting Material4-Methyl-3,5-dinitrobenzoic Acid
Key ReagentsTo be determined (Commonly used: Sodium Sulfide or Hydrosulfite)
Reaction ConditionsTo be optimized
Product3-Amino-4-methyl-5-nitrobenzoic Acid

Table 3: Sandmeyer Reaction of 3-Amino-4-methyl-5-nitrobenzoic Acid

ParameterValue
Starting Material3-Amino-4-methyl-5-nitrobenzoic Acid
Key ReagentsSodium Nitrite, Hydrochloric Acid, Cuprous Bromide
Reaction Temperature0-5 °C, then 30-35 °C
Yield88%
ProductThis compound
AppearancePink solid

Detailed Experimental Protocols

Step 1: Synthesis of 4-Methyl-3,5-dinitrobenzoic Acid

This procedure is adapted from the nitration of similar aromatic carboxylic acids.

  • Preparation of Nitrating Mixture: In a dropping funnel, cautiously add 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. Cool this mixture in an ice-water bath.

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.073 mol) of 4-methylbenzoic acid in 50 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to maintain a temperature between 0 and 5 °C.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-methylbenzoic acid over 30-45 minutes. The reaction temperature must be maintained below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

  • Isolation of Product: Pour the reaction mixture onto 200 g of crushed ice in a beaker with vigorous stirring. A yellow precipitate of 4-methyl-3,5-dinitrobenzoic acid will form.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then recrystallize from a suitable solvent such as ethanol to obtain the purified product.[1]

Step 2: Synthesis of 3-Amino-4-methyl-5-nitrobenzoic Acid

A general procedure for selective reduction of a dinitro compound is described. The specific conditions for 4-methyl-3,5-dinitrobenzoic acid may require optimization.

Step 3: Synthesis of this compound

  • Diazotization: Suspend 50 g (254 mmol) of 3-amino-4-methyl-5-nitrobenzoic acid in a mixture of 350 mL of concentrated hydrochloric acid and 350 mL of water. Cool the suspension to 0-5 °C in an ice-water bath.

  • Slowly add a solution of 18.6 g (270 mmol) of sodium nitrite in 30 mL of water over 15-20 minutes, maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of 73.21 g (516 mmol) of cuprous bromide in 220 mL of concentrated hydrochloric acid and cool it to 0-5 °C.

  • Slowly pour the freshly prepared diazonium salt solution into the cold cuprous bromide solution with continuous stirring, maintaining the temperature at 0-5 °C for 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Heat the mixture to 30-35 °C and stir for another 30 minutes.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with 50 mL of water, and dry under vacuum to yield 58 g (88% yield) of this compound as a pink solid.

Characterization Data

This compound:

  • Appearance: Pink solid

  • ¹H-NMR (CD₃OD-d₄) δ (ppm): 2.6 (3H, s, CH₃), 8.21 (1H, d, J = 1.4Hz, Ar-H), 8.27 (1H, d, J = 1.2Hz, Ar-H)

Logical Relationships in Synthesis

The regioselectivity of the dinitration and the final Sandmeyer reaction are governed by fundamental principles of organic chemistry.

Logical_Relationships cluster_dinitration Dinitration Regioselectivity cluster_sandmeyer Sandmeyer Reaction Mechanism p_toluic 4-Methylbenzoic Acid directing_effects Methyl group (ortho, para-director) Carboxyl group (meta-director) p_toluic->directing_effects outcome Nitration at positions 3 and 5 directing_effects->outcome amino_acid 3-Amino-4-methyl-5-nitrobenzoic Acid diazotization Diazonium Salt Formation (NaNO₂, HCl) amino_acid->diazotization substitution Nucleophilic Substitution (CuBr) diazotization->substitution final_product This compound substitution->final_product

Key directing effects and reaction mechanisms.

References

An In-depth Technical Guide on the Solubility of 3-Bromo-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 3-Bromo-4-methyl-5-nitrobenzoic acid. Due to the limited availability of extensive experimental data for this specific compound, this guide also includes solubility information for the structurally similar compound, 4-Methyl-3-nitrobenzoic acid, to provide a broader understanding of its likely solubility profile. Furthermore, detailed experimental protocols for determining the solubility of solid organic compounds are presented, alongside a visual representation of a general experimental workflow.

Core Topic: Solubility of this compound

This compound is a substituted aromatic carboxylic acid. Its solubility is influenced by the interplay of its functional groups: the polar carboxylic acid and nitro groups, the relatively non-polar methyl group, and the hydrophobic bromine atom. These features dictate its interaction with various solvents.

Data Presentation: Quantitative Solubility

Quantitative solubility data for this compound is sparse in publicly available literature. The only identified data point is its solubility in water.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (g/L)
Water250.14[1]

To provide a more comprehensive understanding of the potential solubility of this compound in organic solvents, the following table presents the mole fraction solubility of the closely related compound, 4-Methyl-3-nitrobenzoic acid, in a variety of organic mono-solvents at 298.15 K (25 °C). It is important to note that while this data provides a useful reference, the presence of the bromine atom in the target compound will influence its solubility, likely increasing its lipophilicity.

Table 2: Mole Fraction Solubility of 4-Methyl-3-nitrobenzoic Acid in Various Organic Solvents at 298.15 K

Solvent CategorySolventMole Fraction Solubility (x)
Alcohols Methanol0.08960[1]
Ethanol0.08180[1]
1-Propanol0.07180[1]
2-Propanol0.06650[1]
1-Butanol0.06520[1]
2-Butanol0.05670[1]
2-Methyl-1-propanol0.05310[1]
1-Pentanol0.05870[1]
2-Pentanol0.04860[1]
3-Methyl-1-butanol0.05180[1]
4-Methyl-2-pentanol0.03890[1]
1-Hexanol0.05280
1-Heptanol0.04830
1-Octanol0.04420
1-Decanol0.03660
2-Ethyl-1-hexanol0.02780
Ethers Diethyl ether0.07180
Diisopropyl ether0.02980
Tetrahydrofuran0.21800
1,4-Dioxane0.20100
Esters Methyl acetate0.10300
Ethyl acetate0.08720
Butyl acetate0.06190
Pentyl acetate0.05210
Alkanenitrile Acetonitrile0.11100

Data for 4-Methyl-3-nitrobenzoic acid sourced from Abraham, M. H., et al. (2019). Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors. Physics and Chemistry of Liquids, 57(6), 782-793.

Experimental Protocols

The determination of the solubility of a solid organic compound such as this compound is a fundamental experimental procedure. The most widely accepted and reliable method is the static isothermal equilibration method, commonly known as the shake-flask method.[2] This can be followed by either gravimetric or spectroscopic analysis to quantify the dissolved solute.

Static Isothermal Equilibration (Shake-Flask) Method

This method is designed to achieve a thermodynamic equilibrium between the undissolved solid and the solvent.

  • Preparation of Saturated Solution: An excess amount of crystalline this compound is added to a sealed vial or flask containing a known volume or mass of the solvent. The presence of excess solid is crucial to ensure that the solution becomes saturated.[1]

  • Equilibration: The sealed container is placed in a constant temperature environment, such as a water bath or incubator, and agitated for an extended period (typically 24-72 hours). This ensures that the system reaches equilibrium. The temperature should be precisely controlled.[1]

  • Phase Separation: After equilibration, the agitation is stopped, and the excess solid is allowed to settle. The supernatant is then carefully separated from the solid phase. This can be achieved by allowing the solid to sediment followed by careful decantation, or more reliably by centrifugation and subsequent filtration of the supernatant through a fine-porosity filter (e.g., a syringe filter) to remove any remaining solid particles.

Quantification of Solute

Once a clear, saturated solution is obtained, the concentration of the dissolved solute can be determined by one of the following methods:

  • Sample Collection: A precise volume or mass of the clear, saturated supernatant is transferred to a pre-weighed container (e.g., an evaporating dish or beaker).

  • Solvent Evaporation: The solvent is carefully evaporated from the sample. This is typically done in a fume hood on a hot plate at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. For higher accuracy, a vacuum oven can be used.

  • Drying and Weighing: The container with the solid residue is dried to a constant weight in an oven. After cooling to room temperature in a desiccator, the container is weighed again.

  • Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the container. The solubility can then be expressed in terms of mass per volume or mass per mass of the solvent.

  • Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Sample Preparation: The clear, saturated supernatant is carefully diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax.

  • Calculation: The concentration of the diluted sample is determined from the calibration curve. The original concentration of the saturated solution is then calculated by taking the dilution factor into account.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method followed by spectroscopic analysis.

G A Preparation of Saturated Solution (Excess solid solute + solvent in sealed vial) B Equilibration (Agitation at constant temperature for 24-72h) A->B C Phase Separation (Centrifugation/Filtration) B->C D Sample Dilution (Dilute supernatant with known volume of solvent) C->D E Spectroscopic Analysis (Measure absorbance at λmax) D->E F Data Analysis (Determine concentration from calibration curve) E->F G Solubility Calculation (Account for dilution factor) F->G

Caption: Experimental workflow for solubility determination.

References

Spectroscopic and Structural Elucidation of 3-Bromo-4-methyl-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 3-Bromo-4-methyl-5-nitrobenzoic acid (C₈H₆BrNO₄, CAS: 34345-20-5). Due to the limited availability of published experimental spectra, this document presents a combination of reported ¹H-NMR data and theoretically predicted ¹³C-NMR, FT-IR, and MS data. The methodologies for both the experimental and theoretical analyses are described to facilitate replication and further investigation.

Quantitative Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H-NMR Spectral Data

Two sets of experimental ¹H-NMR data have been reported, with variations attributed to the use of different deuterated solvents.

Reported Data 1 [1]

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment Solvent
8.27 Doublet (d) 1H 1.2 Ar-H CD₃OD-d₄
8.21 Doublet (d) 1H 1.4 Ar-H CD₃OD-d₄

| 2.6 | Singlet (s) | 3H | - | -CH₃ | CD₃OD-d₄ |

Reported Data 2 [2]

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment Solvent
8.42 Doublet (d) 1H 2 Ar-H d-6 Acetone
8.37 Doublet (d) 1H 2 Ar-H d-6 Acetone

| 2.60 | Singlet (s) | 3H | - | -CH₃ | d-6 Acetone |

Table 2: Predicted ¹³C-NMR Spectral Data

Note: This data is predicted based on computational models and analysis of similar substituted benzoic acid structures. Actual experimental values may vary.

Predicted Chemical Shift (δ) ppmAssignment
~165-COOH
~150C-NO₂
~142C-CH₃
~138C-H
~132C-COOH
~125C-H
~120C-Br
~18-CH₃
Table 3: Predicted Fourier-Transform Infrared (FT-IR) Spectral Data

Note: This data is predicted based on characteristic vibrational frequencies of the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H StretchCarboxylic Acid
~3100C-H Stretch (aromatic)Aromatic Ring
~1710C=O StretchCarboxylic Acid
~1530N=O Asymmetric StretchNitro Group
~1450C=C Stretch (aromatic)Aromatic Ring
~1350N=O Symmetric StretchNitro Group
~1250C-O StretchCarboxylic Acid
~880C-H Bend (aromatic)Aromatic Ring
~750C-Br StretchBromo Group
Table 4: Predicted Mass Spectrometry (MS) Data

Note: This data is predicted for an Electron Ionization (EI) source. The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

m/z RatioPredicted Identity
261/259[M]⁺ Molecular Ion (due to ⁸¹Br and ⁷⁹Br isotopes)
244/242[M-OH]⁺
214/212[M-COOH]⁺
133[M-Br-NO₂]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Experimental and Analytical Protocols

Synthesis of this compound[1][2]

A common synthetic route involves the diazotization of 3-amino-4-methyl-5-nitrobenzoic acid followed by a Sandmeyer reaction.

  • Diazotization: 3-amino-4-methyl-5-nitrobenzoic acid is suspended in a mixture of concentrated hydrochloric acid and water at 0-5 °C. An aqueous solution of sodium nitrite is then added slowly while maintaining the temperature. The reaction mixture is stirred for approximately 30 minutes.

  • Sandmeyer Reaction: The diazonium salt solution is then slowly added to a pre-cooled solution of cuprous bromide in concentrated hydrochloric acid. The mixture is stirred at low temperature and then allowed to warm to room temperature before being gently heated.

  • Isolation: The resulting solid product is collected by filtration, washed with water, and dried under a vacuum to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD-d₄, or d-6 Acetone) in a 5 mm NMR tube.

  • ¹H-NMR Acquisition: The ¹H-NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C-NMR Acquisition: The ¹³C-NMR spectrum is acquired with proton decoupling. A larger number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after dissolution in a volatile solvent for liquid introduction.

  • Ionization: In Electron Ionization (EI), the vaporized sample is bombarded with a high-energy electron beam (commonly 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An ion detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.

Visualizations

Analytical Workflow for Spectral Characterization

analytical_workflow Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis via Sandmeyer Reaction purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Sample ir FT-IR Spectroscopy purification->ir Sample ms Mass Spectrometry (EI-MS) purification->ms Sample structure Structural Confirmation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure

Caption: Workflow for the synthesis and spectral analysis.

This guide serves as a foundational resource for the spectral properties of this compound. Researchers are encouraged to perform experimental validation of the predicted data presented herein.

References

An In-depth Technical Guide to 3-Bromo-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Bromo-4-methyl-5-nitrobenzoic acid, catering to researchers, scientists, and professionals in the field of drug development. The document details its chemical properties, synthesis, and current understanding of its biological significance.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a bromine atom, a methyl group, and a nitro group attached to the benzoic acid core. These functional groups make it a potentially useful intermediate in organic synthesis. A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Formula C8H6BrNO4[1][2]
Molecular Weight 260.04 g/mol [1][2]
CAS Number 34545-20-5[1][2]
Appearance Pink solid[3]
¹H-NMR (CD3OD-d4) δ (ppm) 2.6 (3H, s, CH3), 8.21 (1H, d, J = 1.4Hz, Ar-H), 8.27 (1H, d, J = 1.2Hz, Ar-H)[3]
Solubility Very slightly soluble in water (0.14 g/L at 25°C)[1]

Discovery and Synthesis

The initial report or "discovery" of this compound is not prominently documented in readily accessible scientific literature, suggesting it may have emerged as a synthetic intermediate in broader chemical studies rather than being the focus of a dedicated discovery effort.

A detailed experimental protocol for its synthesis has been reported, which proceeds via a Sandmeyer-type reaction from an amino-substituted precursor.

Experimental Protocol: Synthesis of this compound[3]

Step 1: Diazotization of 3-amino-4-methyl-5-nitrobenzoic acid

  • Suspend 3-amino-4-methyl-5-nitrobenzoic acid (50 g, 254 mmol) in a mixture of concentrated hydrochloric acid (350 ml) and water (350 ml) in a reaction vessel.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (18.6 g, 270 mmol) in 30 ml of water over a period of 15 to 20 minutes, maintaining the temperature between 0-5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate vessel, prepare a solution of cuprous bromide (73.21 g, 516 mmol) in concentrated hydrochloric acid (220 ml) and pre-cool it to 0-5 °C.

  • Slowly pour the freshly prepared diazonium salt solution into the cold cuprous bromide solution.

  • Maintain stirring at 0-5 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Heat the mixture to 30-35 °C and stir for a final 30 minutes to ensure complete reaction.

Step 3: Isolation and Purification

  • Collect the precipitated solid by filtration.

  • Wash the solid with water (50 ml).

  • Dry the product under vacuum to yield this compound.

This protocol reportedly yields 58 g of the final product as a pink solid, corresponding to an 88% yield.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Isolation A 3-amino-4-methyl-5-nitrobenzoic acid in HCl/H2O C Diazonium Salt Suspension (0-5°C) A->C Stir B NaNO2 (aq) B->C Slow addition E Reaction Mixture C->E Pour into D CuBr in HCl (0-5°C) D->E F Warmed Mixture (Room Temp -> 30-35°C) E->F Warm & Stir G Filtration F->G H Washing with H2O G->H I Drying under vacuum H->I J Final Product: This compound I->J

Caption: Synthetic workflow for this compound.

Logical Relationship in Synthesis

The synthesis of this compound follows a clear logical progression from a readily available or preparable starting material to the final product through key chemical transformations.

Logical_Relationship Start Starting Material: 3-amino-4-methyl- 5-nitrobenzoic acid Intermediate Intermediate: Diazonium Salt Start->Intermediate Diazotization (NaNO2, HCl) Product Final Product: 3-Bromo-4-methyl- 5-nitrobenzoic acid Intermediate->Product Sandmeyer Reaction (CuBr, HCl)

Caption: Logical flow of the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain regarding the biological activity of this compound. Searches of scientific databases and literature do not indicate that this compound has been the subject of extensive biological screening or that it is involved in any known signaling pathways. Its primary utility appears to be as an intermediate in organic synthesis, where its functional groups can be exploited to build more complex molecules that may have biological relevance. Professionals in drug discovery may consider this compound a scaffold for the synthesis of novel chemical entities, but as a standalone molecule, its biological effects remain uncharacterized.

References

An In-depth Technical Guide on the Core Characteristics of 3-Bromo-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of 3-Bromo-4-methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in organic synthesis and potentially in medicinal chemistry. This document consolidates available data on its chemical and physical properties, spectral information, and a detailed synthesis protocol.

Core Chemical and Physical Properties

This compound is a poly-substituted benzene derivative. Its structure incorporates a carboxylic acid group, a bromine atom, a methyl group, and a nitro group, bestowing upon it a unique combination of reactivity and functionality.

Table 1: Physicochemical and Spectral Data for this compound

PropertyValueSource(s)
CAS Number 34545-20-5[1][2]
Molecular Formula C₈H₆BrNO₄[1][2]
Molecular Weight 260.04 g/mol [1][2]
Appearance Pink solid[3]
Solubility Very slightly soluble in water (0.14 g/L at 25°C)[1]
Melting Point Data not consistently available[4]
Boiling Point Data not consistently available[4]
pKa Data not available. The pKa of the parent compound, benzoic acid, is 4.2. The presence of the electron-withdrawing nitro and bromo groups is expected to lower the pKa, making it a stronger acid. For comparison, the pKa of 2-nitrobenzoic acid is approximately 2.16, and for 4-nitrobenzoic acid, it is 3.44.[5][6]
¹H-NMR (CD₃OD-d₄) δ (ppm) 2.6 (3H, s, CH₃), 8.21 (1H, d, J = 1.4Hz, Ar-H), 8.27 (1H, d, J = 1.2Hz, Ar-H)[3]
¹³C-NMR Data not available
Infrared (IR) Spectroscopy Data not available
Mass Spectrometry Data not available

Synthesis of this compound

The synthesis of this compound can be achieved through a Sandmeyer-type reaction starting from 3-amino-4-methyl-5-nitrobenzoic acid.[3] This process involves the diazotization of the amino group followed by displacement with a bromide ion.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure.[3]

Materials:

  • 3-amino-4-methyl-5-nitrobenzoic acid

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Cuprous bromide (CuBr)

  • Water (H₂O)

  • Ice

Procedure:

  • Diazotization:

    • Suspend 3-amino-4-methyl-5-nitrobenzoic acid (50 g, 254 mmol) in a mixture of concentrated hydrochloric acid (350 ml) and water (350 ml) in a reaction vessel.

    • Cool the suspension to 0-5 °C using an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (18.6 g, 270 mmol in 30 ml of water) to the cooled suspension over a period of 15 to 20 minutes, maintaining the temperature between 0-5 °C.

    • Continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a pre-cooled solution of cuprous bromide (73.21 g, 516 mmol) in concentrated hydrochloric acid (220 ml) at 0-5 °C.

    • Slowly pour the freshly prepared diazonium salt solution into the cold cuprous bromide solution with continuous stirring.

    • Maintain the temperature at 0-5 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for another 30 minutes.

    • Heat the reaction mixture to 30-35 °C and stir for 30 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitated solid by filtration.

    • Wash the solid with water (50 ml) to remove any inorganic salts.

    • Dry the product under vacuum to yield this compound as a pink solid. The reported yield for this procedure is 88%.[3]

Diagram 1: Synthesis Workflow for this compound

Synthesis_Workflow A 3-amino-4-methyl-5-nitrobenzoic acid B Diazonium Salt Formation A->B 1. NaNO₂, HCl 2. 0-5°C C Sandmeyer Reaction B->C CuBr, HCl D This compound (Crude) C->D E Purification (Filtration & Washing) D->E F Pure this compound E->F

Caption: A schematic overview of the synthesis of this compound.

Potential Applications and Biological Relevance

While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential applications as an intermediate in the synthesis of more complex molecules. Substituted nitrobenzoic acids, in general, are known to be versatile building blocks in medicinal chemistry and materials science.[7][8] Brominated and nitrated benzoic acid derivatives have been investigated for a range of biological activities, including as potential anti-inflammatory and antimicrobial agents.[9] The presence of the bromine atom and the nitro group provides reactive handles for further chemical modifications, making this compound a valuable starting material for the synthesis of novel pharmaceutical candidates and other functional organic molecules.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is recommended before use.[2] Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. The compound should be handled in a well-ventilated area or a fume hood.

Diagram 2: Laboratory Safety Workflow

Safety_Workflow Start Start Handling Chemical Assess Assess Hazards (Review SDS) Start->Assess PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Ventilation Use in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Handle Handle with Care Ventilation->Handle Store Store Properly Handle->Store Dispose Dispose of Waste Correctly Handle->Dispose End End Store->End Dispose->End

Caption: A generalized workflow for the safe handling of laboratory chemicals.

References

An In-depth Technical Guide to the Chemistry of 3-Bromo-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-4-methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and organic synthesis. This document includes a compilation of its known physical and spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of its potential synthetic utility. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Data

This compound is a poly-substituted benzoic acid derivative. The presence of a bromine atom, a nitro group, and a methyl group on the aromatic ring, in addition to the carboxylic acid functionality, makes it an interesting building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 34545-20-5[1][2]
Molecular Formula C₈H₆BrNO₄[2]
Molecular Weight 260.04 g/mol [2]
Appearance Pink solid[1]
Solubility Very slightly soluble (0.14 g/L at 25°C)[2]
Storage Store at 2-8°C for long-term

Table 2: Spectroscopic Data of this compound

SpectrumDataSource
¹H NMR (CD₃OD-d₄) δ 2.6 (s, 3H, CH₃), 8.21 (d, J=1.4Hz, 1H, Ar-H), 8.27 (d, J=1.2Hz, 1H, Ar-H)[1]
¹³C NMR Data not available in the searched literature.
Infrared (IR) Data not available in the searched literature.
Mass Spectrometry (MS) Data not available in the searched literature.

Synthesis

The primary synthetic route to this compound is through a Sandmeyer reaction, starting from 3-amino-4-methyl-5-nitrobenzoic acid.[1] This reaction provides a reliable method for the introduction of the bromine atom onto the aromatic ring.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the procedure described in the available literature.[1]

Materials:

  • 3-amino-4-methyl-5-nitrobenzoic acid

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Cuprous bromide (CuBr)

  • Water

  • Ice

Procedure:

  • Diazotization:

    • Suspend 3-amino-4-methyl-5-nitrobenzoic acid (50 g, 254 mmol) in a mixture of concentrated hydrochloric acid (350 ml) and water (350 ml) in a reaction vessel.

    • Cool the suspension to 0-5°C using an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (18.6 g, 270 mmol) in 30 ml of water over 15 to 20 minutes, maintaining the temperature between 0-5°C.

    • Continue stirring the reaction mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of cuprous bromide (73.21 g, 516 mmol) in concentrated hydrochloric acid (220 ml) and cool it to 0-5°C.

    • Slowly pour the previously prepared diazonium salt solution into the cold cuprous bromide solution.

    • Stir the reaction mixture at 0-5°C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 30 minutes.

    • Heat the reaction mixture to 30-35°C and stir for 30 minutes.

  • Work-up and Isolation:

    • Collect the precipitated solid by filtration.

    • Wash the solid with water (50 ml).

    • Dry the product under vacuum to yield this compound.

Expected Yield: 58 g (88%) of a pink solid.[1]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up A 3-amino-4-methyl- 5-nitrobenzoic acid D Diazonium Salt Intermediate A->D 1. B HCl, H₂O, 0-5°C B->D C NaNO₂(aq) C->D 2. F Reaction Mixture D->F E CuBr, HCl, 0-5°C E->F G Heating (30-35°C) F->G H Filtration G->H I Washing H->I J Drying I->J K 3-Bromo-4-methyl- 5-nitrobenzoic acid J->K

Caption: Synthetic workflow for this compound.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its multiple functional groups. The carboxylic acid can undergo esterification or amidation. The nitro group can be reduced to an amine, which can then be further functionalized. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds.

While specific applications for this compound are not extensively documented in the readily available literature, its structural motifs are present in various pharmaceutically active molecules. For instance, substituted bromo-nitrobenzoic acids are key intermediates in the synthesis of a range of therapeutics.

A logical application of this molecule would be in the construction of complex heterocyclic scaffolds, which are prevalent in many drug candidates. The combination of the bromo, amino (after reduction of the nitro group), and carboxylic acid functionalities provides a versatile platform for multi-step synthetic sequences.

Potential_Reactions cluster_reactions Potential Synthetic Transformations cluster_products Resulting Intermediates cluster_application Potential Downstream Applications A 3-Bromo-4-methyl- 5-nitrobenzoic acid B Esterification/Amidation (R-OH or R-NH₂) A->B -COOH C Reduction of Nitro Group (e.g., H₂, Pd/C) A->C -NO₂ D Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->D -Br E Esters / Amides B->E F 3-Bromo-4-methyl- 5-aminobenzoic acid C->F G Bi-aryl or N-aryl derivatives D->G H Synthesis of Heterocyclic Scaffolds E->H F->H G->H I Development of Bioactive Molecules H->I

References

Methodological & Application

3-Bromo-4-methyl-5-nitrobenzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methyl-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, a methyl group, and a bromine atom, provides multiple reactive sites for strategic molecular elaboration. This allows for its incorporation into diverse molecular scaffolds, particularly in the development of novel therapeutic agents and agrochemicals. The presence of the bromine atom is particularly advantageous for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the nitro group can be readily reduced to an amine, opening pathways for further derivatization.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 34545-20-5
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1]
Appearance Powder or liquid[2]
Purity ≥97%[2]
¹H-NMR (CD₃OD-d₄) δ (ppm) 2.6 (3H, s, CH₃), 8.21 (1H, d, J = 1.4Hz, Ar-H), 8.27 (1H, d, J = 1.2Hz, Ar-H)

Application in the Synthesis of Bioactive Molecules: Telmisartan Intermediate Analogue

While direct literature on the extensive use of this compound is emerging, its structural analogue, 3-methyl-4-nitrobenzoic acid, is a well-established key starting material in the industrial synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension.[3][4][5] The following sections outline a proposed synthetic pathway for a brominated analogue of a key Telmisartan intermediate, demonstrating the utility of this compound as a building block.

Proposed Synthetic Workflow

The following diagram illustrates a plausible multi-step synthesis of a brominated analogue of a key bis-benzimidazole intermediate of Telmisartan, starting from this compound.

G start This compound step1 Amidation with N-methyl-1,2-phenylenediamine start->step1 intermediate1 Amide Intermediate step1->intermediate1 step2 Cyclization (e.g., Polyphosphoric Acid) intermediate1->step2 intermediate2 Brominated Benzimidazole Intermediate step2->intermediate2 step3 Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) intermediate2->step3 intermediate3 Amino-Benzimidazole Intermediate step3->intermediate3 step4 Second Cyclization with Butyric Acid intermediate3->step4 final_product Brominated Bis-Benzimidazole (Telmisartan Intermediate Analogue) step4->final_product

Caption: Proposed synthesis of a brominated Telmisartan intermediate analogue.

Experimental Protocols

The following are detailed, representative protocols for key transformations in the proposed synthesis.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting building block.

Materials:

  • 3-amino-4-methyl-5-nitrobenzoic acid

  • Concentrated hydrochloric acid

  • Water

  • Sodium nitrite

  • Cuprous bromide

Procedure:

  • Suspend 3-amino-4-methyl-5-nitrobenzoic acid (50 g, 254 mmol) in a mixture of concentrated hydrochloric acid (350 ml) and water (350 ml) at 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite (18.6 g, 270 mmol) in 30 ml of water over 15 to 20 minutes, maintaining the temperature at 0-5 °C.

  • Continue to stir the reaction mixture at 0-5 °C for 30 minutes.

  • Slowly pour the reaction mixture into a pre-cooled solution of cuprous bromide (73.21 g, 516 mmol) in concentrated hydrochloric acid (220 ml) and keep stirring at 0-5 °C for 30 minutes.

  • Continue stirring at room temperature for 30 minutes.

  • Heat the reaction mixture to 30-35 °C and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water (50 ml), and dry under vacuum.

Expected Yield: ~88%

Protocol 2: Amidation with N-methyl-1,2-phenylenediamine (Proposed)

This protocol describes the formation of the amide bond, the first step in building the benzimidazole core.

Materials:

  • This compound

  • N-methyl-1,2-phenylenediamine

  • A coupling agent (e.g., EDC, HATU)

  • A base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Add the coupling agent (1.1 eq) and the base (2.0 eq).

  • Add N-methyl-1,2-phenylenediamine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Benzimidazole Ring Formation (Proposed)

This protocol describes the acid-catalyzed cyclization to form the first benzimidazole ring.

Materials:

  • Amide intermediate from Protocol 2

  • Polyphosphoric acid (PPA) or a similar dehydrating acid catalyst

Procedure:

  • Add the amide intermediate to polyphosphoric acid.

  • Heat the mixture to 120-150 °C for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., NaOH solution) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

Molecules derived from this synthetic pathway, such as Telmisartan, are designed to inhibit the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. The diagram below illustrates the key components of this pathway and the point of inhibition by Angiotensin II Receptor Blockers (ARBs) like Telmisartan.

G Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin (from Kidney) Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Angiotensin-Converting Enzyme (ACE) (from Lungs) ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1R->Aldosterone ARB Angiotensin II Receptor Blocker (e.g., Telmisartan) ARB->AT1R Inhibits BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase NaRetention Sodium & Water Retention Aldosterone->NaRetention NaRetention->BP_Increase

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ARBs.

Data Summary

The following table summarizes the expected transformations and potential for analysis at each stage of the proposed synthesis.

StepTransformationKey Analytical TechniquesExpected Observations
1 Amidation¹H-NMR, ¹³C-NMR, IR, MSDisappearance of carboxylic acid proton and appearance of amide protons in NMR. Shift in carbonyl stretch in IR. Correct molecular ion peak in MS.
2 Benzimidazole Formation¹H-NMR, ¹³C-NMR, UV-VisDisappearance of amide protons and formation of a new aromatic system, observable by changes in aromatic proton and carbon signals in NMR. Changes in UV-Vis absorption spectrum.
3 Nitro Group Reduction¹H-NMR, IR, MSDisappearance of nitro group signals and appearance of amine protons in NMR. Appearance of N-H stretches in IR. Change in molecular weight in MS.
4 Second Benzimidazole Formation¹H-NMR, ¹³C-NMR, MSFormation of the second benzimidazole ring, leading to a more complex aromatic region in NMR spectra. Correct molecular ion peak for the final product in MS.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its rich functionality allows for the construction of complex heterocyclic systems, which are prevalent in many biologically active compounds. The proposed synthesis of a brominated Telmisartan intermediate analogue highlights a practical application of this starting material in the synthesis of pharmaceutically relevant scaffolds. The detailed protocols and workflow provide a foundation for researchers to explore the utility of this compound in their own synthetic endeavors.

References

The Versatility of 3-Bromo-4-methyl-5-nitrobenzoic Acid in Medicinal Chemistry: A Scaffolding Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – 3-Bromo-4-methyl-5-nitrobenzoic acid, a readily available chemical intermediate, is gaining recognition within the medicinal chemistry community as a versatile scaffold for the synthesis of novel therapeutic agents. Its unique trifunctionalized aromatic ring system, featuring a bromine atom, a methyl group, and a nitro group, offers a rich platform for chemical diversification, enabling the development of compounds with potential applications in oncology and infectious diseases. While direct biological activity of this compound itself has not been extensively reported, its utility as a foundational building block is of significant interest to researchers in drug development.

This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing parallels from structurally related compounds. It also includes synthetic protocols for the modification of this scaffold and general methodologies for the biological evaluation of its derivatives.

Application Notes

This compound serves as a strategic starting material for the synthesis of a variety of molecular architectures. The presence of three distinct functional groups on the benzoic acid core allows for selective and sequential chemical modifications.

  • The Carboxylic Acid Group: This functional handle is readily converted into esters, amides, and other derivatives. Amide coupling reactions, in particular, provide a straightforward method to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

  • The Bromine Atom: As a halogen, bromine can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups. This facilitates the construction of complex molecular frameworks.

  • The Nitro Group: The nitro group is a strong electron-withdrawing group that can influence the overall electronic properties of the molecule. Furthermore, it can be reduced to an amine, which can then be further functionalized, opening up another avenue for chemical diversification.

The strategic combination of these functional groups makes this compound an attractive starting point for the synthesis of libraries of compounds for high-throughput screening.

Potential Therapeutic Areas

While specific bioactive compounds derived directly from this compound are not yet widely documented in peer-reviewed literature, the broader class of bromo- and nitro-substituted aromatic compounds has shown promise in several therapeutic areas:

  • Anticancer Agents: Nitroaromatic compounds have been investigated for their potential as anticancer agents. The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. It is plausible that derivatives of this compound could be designed as hypoxia-activated prodrugs.

  • Antimicrobial Agents: The antimicrobial properties of nitro-containing compounds are well-established. For instance, derivatives of the structurally related 3-methyl-4-nitrobenzoate have demonstrated antifungal activity against various Candida species. This suggests that amides or esters derived from this compound could be explored for their potential as novel antimicrobial agents.

Experimental Protocols

Below are generalized protocols for the synthesis and biological evaluation of derivatives of this compound.

Synthesis of N-Aryl-3-bromo-4-methyl-5-nitrobenzamides

This protocol describes a general method for the synthesis of amide derivatives of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • An appropriate substituted aniline

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-bromo-4-methyl-5-nitrobenzoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-3-bromo-4-methyl-5-nitrobenzamide.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from studies on related nitrobenzoate derivatives and can be used to assess the antifungal activity of compounds synthesized from this compound.

Materials:

  • Synthesized test compounds

  • Fungal strains (e.g., Candida albicans, Candida glabrata)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Grow fungal strains in Sabouraud dextrose agar. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Drug Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate to achieve the desired concentration range.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength.

Quantitative Data

As specific biological data for derivatives of this compound is not currently available in the public domain, the following table presents data for structurally related 3-methyl-4-nitrobenzoate derivatives against Candida species to illustrate the type of data that would be generated.

CompoundC. albicans (MIC, µM)C. glabrata (MIC, µM)C. krusei (MIC, µM)C. guilliermondii (MIC, µM)
Methyl 3-methyl-4-nitrobenzoate>500>500>50039
Ethyl 3-methyl-4-nitrobenzoate>500>500>50078
Propyl 3-methyl-4-nitrobenzoate>500>500>500156
Butyl 3-methyl-4-nitrobenzoate>500>500>50062
Pentyl 3-methyl-4-nitrobenzoate1000>1000100031

Data is illustrative and based on structurally related compounds.

Visualizations

The following diagrams illustrate the synthetic utility of this compound and a hypothetical signaling pathway that its derivatives might target.

G A This compound B Amide Coupling (R-NH2) A->B C Cross-Coupling (e.g., Suzuki) A->C D Nitro Reduction (e.g., H2, Pd/C) A->D E N-Substituted Amides B->E F Biaryl Derivatives C->F G Amino Derivatives D->G

Caption: Synthetic pathways from this compound.

G cluster_cell Cancer Cell Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Derivative of 3-Bromo-4-methyl- 5-nitrobenzoic acid Inhibitor->Raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Future Directions

The full potential of this compound in medicinal chemistry is yet to be fully explored. Future research should focus on the synthesis and biological evaluation of a diverse library of its derivatives. High-throughput screening against various biological targets, including kinases, proteases, and microbial enzymes, could uncover novel lead compounds for the development of next-generation therapeutics. The systematic exploration of the chemical space around this versatile scaffold holds significant promise for the discovery of new drugs to address unmet medical needs.

Application Notes and Protocols: Reaction of 3-Bromo-4-methyl-5-nitrobenzoic acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methyl-5-nitrobenzoic acid is a valuable substituted aromatic compound that serves as a versatile building block in organic synthesis. The presence of a bromine atom, an electron-withdrawing nitro group, and a methyl group on the benzoic acid ring imparts unique reactivity, making it a key intermediate in the synthesis of various pharmaceutically active compounds. The reaction of this molecule with amines is of particular interest as it allows for the introduction of a nitrogen-containing substituent, a common feature in many drug candidates.

This document provides detailed application notes and experimental protocols for the two primary methods for reacting this compound with a range of primary and secondary amines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. Understanding the nuances of these reactions is critical for the efficient synthesis of N-substituted 3-amino-4-methyl-5-nitrobenzoic acid derivatives, which are key precursors in the development of novel therapeutics. A notable application of this chemical scaffold is in the synthesis of Telmisartan, a widely prescribed angiotensin II receptor blocker for the treatment of hypertension.[1][2]

Reaction Mechanisms

Two principal pathways can be employed for the amination of this compound:

1. Nucleophilic Aromatic Substitution (SNAr):

In this reaction, the aromatic ring is attacked by a nucleophile (the amine), leading to the substitution of the bromine atom. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4][5] The presence of the strongly electron-withdrawing nitro group ortho and para to the bromine atom is crucial, as it activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate.[3][5]

2. Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction has become a powerful and versatile method for the formation of carbon-nitrogen bonds.[6] The reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired N-aryl or N-alkyl amine and regenerate the active palladium catalyst.[6] This method is particularly useful for a broad range of amines and offers milder reaction conditions compared to traditional methods.[6]

Application in Drug Development: Synthesis of Telmisartan

The derivatives of 3-amino-4-methyl-5-nitrobenzoic acid are crucial intermediates in the synthesis of Telmisartan, an angiotensin II receptor blocker (ARB).[1][2] Telmisartan exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive effects of angiotensin II.[1][7] This leads to vasodilation and a reduction in blood pressure.[1] The renin-angiotensin-aldosterone system (RAAS) plays a key role in regulating blood pressure, and by targeting the AT1 receptor, Telmisartan provides a critical therapeutic intervention for hypertension.[1][8]

Below is a diagram illustrating the Angiotensin II signaling pathway and the mechanism of action of Telmisartan.

Angiotensin_II_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Telmisartan Telmisartan Telmisartan->AT1R blocks IncreaseBP Increased Blood Pressure Vasoconstriction->IncreaseBP Aldosterone->IncreaseBP Buchwald_Hartwig_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Pd Catalyst, Ligand, Base, Aryl Bromide, Amine Setup->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Reaction Heat and Stir (80-110 °C) Solvent->Reaction Monitoring Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up Monitoring->Workup Complete Filter Filter through Celite Workup->Filter Extract Aqueous Extraction Filter->Extract Dry Dry and Concentrate Extract->Dry Purify Purification (Column Chromatography) Dry->Purify Product Final Product Purify->Product

References

Protocol for the nitration of 3-Bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 3-Bromo-4-methyl-5-nitrobenzoic acid

Introduction: The Strategic Value of Nitrated Aromatics

In the landscape of medicinal chemistry and materials science, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design. 3-Bromo-4-methylbenzoic acid serves as a valuable and versatile intermediate, possessing three distinct functional handles that allow for sequential, site-selective modifications.[1][2] The introduction of a nitro group via electrophilic aromatic substitution further enhances its synthetic utility, paving the way for the development of novel pharmaceutical agents and specialized agrochemicals.[3] The nitro moiety can be readily reduced to an amine, opening pathways to a diverse array of amides, sulfonamides, and heterocyclic structures.

This document, intended for researchers in organic synthesis and drug development, provides a comprehensive, field-tested protocol for the nitration of 3-Bromo-4-methylbenzoic acid. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, emphasizes critical safety considerations, and offers practical troubleshooting advice to ensure a successful and reproducible synthesis of the target compound, this compound.

Guiding Principles: Regioselectivity in a Multifunctionalized System

The success of this synthesis hinges on controlling the regioselectivity of the nitration reaction. The outcome is dictated by the cumulative electronic and steric effects of the three substituents already present on the aromatic ring.

  • Activating Group: The methyl (-CH₃) group is an ortho-, para-director and weakly activating.

  • Deactivating Groups: The carboxylic acid (-COOH) group is a meta-director and strongly deactivating. The bromo (-Br) group is an ortho-, para-director but is deactivating due to its inductive effect.

The incoming electrophile, the nitronium ion (NO₂⁺), will preferentially substitute at the position most activated and least sterically hindered. The directing effects converge to strongly favor substitution at the C5 position. This position is ortho to the activating methyl group and meta to both deactivating groups (bromo and carboxylic acid). This confluence of directing effects leads to the selective formation of This compound as the major product.

The nitronium ion itself is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, the stronger of the two acids, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.[4]

Mechanism: Generation of the Nitronium Ion

Caption: Generation of the nitronium ion (NO₂⁺) electrophile.

Safety First: Managing Highly Corrosive and Reactive Reagents

The combination of concentrated sulfuric and nitric acids creates a potent, highly corrosive, and strongly oxidizing mixture. This procedure must be performed with strict adherence to safety protocols.

ReagentCAS No.Key Hazards
3-Bromo-4-methylbenzoic acid 7697-26-9Toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[5][6][7]
Concentrated Sulfuric Acid (H₂SO₄) 7664-93-9Causes severe skin burns and eye damage, highly exothermic reaction with water, strong dehydrating agent.[8][9]
Concentrated/Fuming Nitric Acid (HNO₃) 7697-37-2Strong oxidizer, may be fatal if inhaled, causes severe skin burns and eye damage, corrosive to metals.[10][11]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton®).

  • Engineered Controls: This experiment must be conducted inside a certified chemical fume hood with the sash positioned as low as practical. A blast shield is highly recommended.

  • Emergency Preparedness: Ensure immediate access to an emergency shower, eyewash station, and appropriate spill kits (e.g., sodium bicarbonate or other acid neutralizers).

  • Reagent Handling: Always add acid to water, never the other way around. When preparing the nitrating mixture, add the nitric acid to the sulfuric acid slowly and with cooling .[12] The dissolution of the starting material in sulfuric acid is also exothermic and requires cooling.

Detailed Experimental Protocol

This protocol is designed for a ~2 g scale synthesis. Adjust reagent quantities proportionally for different scales.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
3-Bromo-4-methylbenzoic acid215.04[5]2.15 g10.0
Conc. Sulfuric Acid (~98%)98.08~12.5 mL-
Conc. Nitric Acid (~70%)63.01~1.0 mL~15.8
Crushed Ice / Deionized Water18.02As needed-
Ethanol (for recrystallization)46.07As needed-

Equipment: 100 mL round-bottom flask, 50 mL Erlenmeyer flask, magnetic stir plate and stir bar, dropping funnel, ice bath, beakers, Büchner funnel and flask, standard laboratory glassware.

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture (NM):

    • In a 50 mL Erlenmeyer flask, place 2.5 mL of concentrated sulfuric acid.

    • Cool the flask in an ice/salt bath to below 5 °C.

    • Slowly, with extreme caution and gentle swirling, add 1.0 mL of concentrated nitric acid dropwise to the cold sulfuric acid.

    • Keep this nitrating mixture in the ice bath until needed. This process is highly exothermic.[13]

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.15 g (10.0 mmol) of 3-Bromo-4-methylbenzoic acid.

    • Place the flask in a large ice bath on a magnetic stir plate.

    • Slowly and carefully add 10 mL of concentrated sulfuric acid to the starting material. Stir the resulting slurry and ensure the temperature is maintained between 0-5 °C. The starting material may not dissolve completely.

  • Nitration Reaction:

    • Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred slurry of the benzoic acid derivative over 15-20 minutes.

    • Crucially, maintain the internal reaction temperature below 10 °C at all times. [13] Poor temperature control is the primary cause of side-product formation and reduced yield.[14]

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Prepare a 400 mL beaker containing approximately 100 g of crushed ice and 100 mL of cold deionized water.

    • Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring.[12]

    • A white to pale-yellow precipitate of the crude product will form.

    • Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove residual acids. Check the pH of the filtrate to ensure it is near neutral.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

    • Transfer the crude solid to a beaker and add the minimum amount of hot ethanol required to fully dissolve it.

    • Add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water solution, and dry in a vacuum oven.

Synthesis Workflow

Caption: Experimental workflow for the nitration of 3-Bromo-4-methylbenzoic acid.

Product Characterization and Troubleshooting

The final product, this compound (CAS 34545-20-5), should be a solid.[15][16] Identity and purity should be confirmed by standard analytical methods.

  • Melting Point: Compare the experimental value with the literature value.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure, showing the introduction of the nitro group and the specific substitution pattern.

Potential ProblemLikely Cause(s)Recommended Solution
Low or No Yield Incomplete reaction; Insufficient nitrating agent; Product loss during workup.Increase reaction time; Ensure accurate reagent measurement; Be meticulous during filtration and transfer steps.
Dark, Oily, or "Tarry" Product Reaction temperature was too high, leading to oxidation and/or dinitration.[17]Maintain strict temperature control (<10 °C) during the addition of the nitrating mixture. Ensure efficient stirring and adequate cooling capacity.
Impure Product (Mixture of Isomers) Poor temperature control, allowing for less selective substitution at other positions.[14]Adhere strictly to the recommended temperature range. Slow, dropwise addition of the nitrating mixture is critical.
Product Fails to Precipitate Insufficient quenching volume; Product is more soluble than expected.Use a larger volume of ice-water for quenching. Ensure the reaction mixture is added slowly to prevent localized heating.

References

Application Notes and Protocols for 3-Bromo-4-methyl-5-nitrobenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the latest literature review, specific applications of 3-Bromo-4-methyl-5-nitrobenzoic acid in materials science are not well-documented in publicly available research. This compound is primarily categorized as an organic building block or a laboratory chemical, suggesting its utility as a precursor in the synthesis of more complex molecules. The following application notes are therefore based on the potential uses of its structural motifs and functional groups (a substituted aromatic carboxylic acid with bromo and nitro groups) in the broader context of materials science. These should be considered prospective applications that warrant further investigation.

Potential as a Monomer for Specialty Polymers

The structure of this compound, featuring a carboxylic acid and a bromine atom, makes it a candidate for polymerization reactions. The carboxylic acid can undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The presence of the bromo and nitro groups would impart specific properties to the resulting polymer.

Hypothetical Application: Synthesis of flame-retardant and high-refractive-index polymers. The bromine atom can contribute to flame retardancy, while the nitro group can enhance the polymer's refractive index.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number34345-20-5[1][2]
Molecular FormulaC8H6BrNO4[1][2]
Molecular Weight260.04 g/mol [1][2]
Purity≥97%[2]
StorageDesiccated[2]

Precursor for Metal-Organic Framework (MOF) Linkers

The carboxylic acid group on this compound allows it to act as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs). The functional groups on the aromatic ring (bromo, methyl, nitro) would be exposed within the pores of the MOF, potentially offering sites for post-synthetic modification or for imparting specific adsorptive or catalytic properties.

Hypothetical Application: Development of MOFs for selective gas adsorption or catalysis. The polar nitro group and the reactive bromo group could influence the framework's interaction with different guest molecules.

Experimental Protocols

The following are generalized, hypothetical protocols based on standard organic synthesis and materials science techniques. These would require significant optimization for this specific molecule.

Protocol 1: Hypothetical Synthesis of a Polyester from this compound

Objective: To synthesize a polyester using this compound and a diol (e.g., ethylene glycol).

Materials:

  • This compound

  • Ethylene glycol

  • Esterification catalyst (e.g., p-toluenesulfonic acid)

  • High-boiling point solvent (e.g., dimethylformamide, DMF)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and ethylene glycol in DMF.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Flush the flask with nitrogen and heat the reaction mixture to a temperature sufficient to drive off water (the byproduct of esterification).

  • Maintain the reaction under a slow stream of nitrogen to facilitate the removal of water.

  • Monitor the reaction progress by techniques such as infrared spectroscopy (observing the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch).

  • Once the reaction is complete, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Visualizations

The following diagrams illustrate the logical flow of the potential applications and a hypothetical experimental workflow.

G cluster_0 Potential Applications of this compound A This compound B Specialty Polymer Synthesis A->B C MOF Linker Precursor A->C D Flame-Retardant Polymers B->D E High Refractive Index Polymers B->E F Functionalized MOFs C->F G Selective Gas Adsorption F->G G cluster_1 Hypothetical Polyester Synthesis Workflow step1 1. Reactant Dissolution (Monomer + Diol in DMF) step2 2. Catalyst Addition (p-TSA) step1->step2 step3 3. Polymerization (Heating under N2) step2->step3 step4 4. Polymer Precipitation (Addition to Methanol) step3->step4 step5 5. Purification (Filtration and Washing) step4->step5 step6 6. Characterization (e.g., FTIR, NMR) step5->step6

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and substituted aromatic compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed experimental protocol for the Suzuki coupling of 3-Bromo-4-methyl-5-nitrobenzoic acid, a substrate featuring both steric hindrance and electron-withdrawing groups, with various boronic acids.

The presence of a nitro group renders the aryl bromide electron-deficient, which can facilitate the rate-limiting oxidative addition step in the catalytic cycle.[1] Conversely, the ortho-substituents (methyl and nitro groups) introduce steric bulk that may necessitate the use of specialized catalyst systems to achieve high yields. The protocols outlined below are designed to address these challenges and provide a robust starting point for researchers.

Key Reaction Parameters and Reagent Information

Successful Suzuki-Miyaura coupling is contingent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reagents and conditions suitable for the coupling of sterically hindered and electron-deficient aryl bromides like this compound.

ComponentExampleMolar Equiv. / LoadingRationale & Considerations
Aryl Bromide This compound1.0The electrophilic partner in the coupling reaction.
Boronic Acid Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.1.2 - 1.5The nucleophilic partner. A slight excess is typically used to ensure complete consumption of the aryl bromide.[2][3]
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃1 - 5 mol%Common and effective palladium sources that are reduced in situ to the active Pd(0) species.[2][4]
Ligand SPhos, XPhos, P(t-Bu)₃, Buchwald's biaryl phosphine ligands2 - 10 mol%Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition and reductive elimination steps, especially with sterically hindered substrates.[5][6][7]
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0 - 3.0The base activates the boronic acid for transmetalation.[4] The choice of base can significantly impact the reaction outcome.
Solvent Toluene/H₂O, Dioxane/H₂O, DMF-A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[2][8]
Temperature 80 - 110 °C-Heating is typically required to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)-Necessary to prevent the oxidation and degradation of the Pd(0) catalyst and phosphine ligands.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[2]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[2]

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[2]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[2]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[9][10] The key steps are oxidative addition, transmetalation, and reductive elimination.[11]

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing a Suzuki-Miyaura coupling experiment in the laboratory.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to flask - Purge with inert gas start->setup reaction Reaction Execution: - Heat and stir - Monitor progress (TLC/GC-MS) setup->reaction workup Work-up: - Quench reaction - Extraction reaction->workup purification Purification: - Column chromatography workup->purification analysis Product Analysis: - NMR, MS purification->analysis end End analysis->end

Caption: General laboratory workflow for a Suzuki-Miyaura coupling experiment.

References

Application Notes: 3-Bromo-4-methyl-5-nitrobenzoic Acid as a Key Intermediate in the Synthesis of Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 3-bromo-4-methyl-5-nitrobenzoic acid as a starting material for the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML). The following sections provide a comprehensive overview of the synthetic pathway, detailed experimental protocols, and the mechanism of action of the final Active Pharmaceutical Ingredient (API).

Synthetic Pathway Overview

The synthesis of Imatinib from this compound is a multi-step process. The initial steps involve the transformation of this compound into the key intermediate, 3-bromo-4-methylaniline. This is achieved through a two-step sequence:

  • Reduction of the nitro group: The nitro group of this compound is reduced to an amino group to yield 3-amino-5-bromo-4-methylbenzoic acid.

  • Decarboxylation: The carboxylic acid moiety is then removed from 3-amino-5-bromo-4-methylbenzoic acid to afford 3-bromo-4-methylaniline.

This intermediate, 3-bromo-4-methylaniline, then serves as a crucial building block in the subsequent construction of the Imatinib molecule. The overall synthetic workflow is depicted below.

G A This compound B 3-Amino-5-bromo-4-methylbenzoic Acid A->B Reduction C 3-Bromo-4-methylaniline B->C Decarboxylation D N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide C->D Acylation E Imatinib Intermediate D->E Substitution F Imatinib E->F Buchwald-Hartwig Coupling

Synthetic workflow for Imatinib from this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromo-4-methylbenzoic Acid (Reduction)

This protocol describes the reduction of the nitro group of this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture at reflux for 4 hours.

  • Cool the mixture to room temperature and neutralize with a 2M NaOH solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

ParameterValue
ReactantThis compound
ReagentTin(II) chloride dihydrate
SolventEthanol, Conc. HCl
Reaction Time4 hours
TemperatureReflux
Yield ~90%
Purity >95%
Step 2: Synthesis of 3-Bromo-4-methylaniline (Decarboxylation)

This protocol outlines the removal of the carboxylic acid group from 3-amino-5-bromo-4-methylbenzoic acid.

Materials:

  • 3-Amino-5-bromo-4-methylbenzoic acid

  • Copper powder

  • Quinoline

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-amino-5-bromo-4-methylbenzoic acid (1.0 eq) in DMF, add copper powder (0.2 eq) and quinoline (1.5 eq).

  • Heat the reaction mixture to 150-160 °C and maintain for 3 hours.

  • Cool the mixture and pour it into a solution of 10% aqueous HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the organic layer with saturated NaHCO₃ solution and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

ParameterValue
Reactant3-Amino-5-bromo-4-methylbenzoic Acid
ReagentCopper powder, Quinoline
SolventDMF
Reaction Time3 hours
Temperature150-160 °C
Yield ~75%
Purity >98%
Step 3: Synthesis of Imatinib from 3-Bromo-4-methylaniline

The following steps are adapted from the synthesis of Imatinib derivatives and outline the conversion of 3-bromo-4-methylaniline to Imatinib.[1]

a) Synthesis of N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide

  • Dissolve 3-bromo-4-methylaniline (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere at 0°C.

  • Add anhydrous potassium carbonate (K₂CO₃) (1.0 eq) to the mixture and stir.

  • Add a solution of 4-(chloromethyl)benzoyl chloride (1.0 eq) in dry DCM dropwise.

  • Continue stirring at 0°C. The formation of a yellow precipitate indicates product formation.

  • The crude product can be purified by recrystallization.

b) Synthesis of Imatinib Intermediate

  • React N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide (1.0 eq) with N-methylpiperazine (1.1 eq) in a suitable solvent such as acetone in the presence of a base like K₂CO₃.

  • Heat the mixture at 55°C overnight under an inert atmosphere.[1]

  • Filter the reaction mixture and evaporate the solvent to obtain the intermediate.

c) Buchwald-Hartwig Coupling to form Imatinib

  • The final step involves a palladium-catalyzed Buchwald-Hartwig amination reaction.

  • React the Imatinib intermediate with 4-(3-pyridyl)-2-pyrimidineamine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in a solvent like toluene.

  • Heat the reaction mixture to achieve the final Imatinib product.

StepKey ReagentsTypical Yield
Acylation4-(chloromethyl)benzoyl chloride, K₂CO₃High
SubstitutionN-methylpiperazine, K₂CO₃Good
Buchwald-Hartwig4-(3-pyridyl)-2-pyrimidineamine, Pd catalyst, ligand, base40-60%[1]

Mechanism of Action: Imatinib and the Bcr-Abl Signaling Pathway

Imatinib is a targeted therapy that acts as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[2] The Bcr-Abl fusion protein, a result of the Philadelphia chromosome translocation, is constitutively active and drives the uncontrolled proliferation of cancer cells in CML.[2]

Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its downstream substrates.[1] This blockage of signal transduction inhibits cell proliferation and induces apoptosis in Bcr-Abl-positive cells.[3] The key signaling pathways affected by Imatinib's inhibition of Bcr-Abl are the Ras-MAPK pathway, which controls cell proliferation, and the PI3K-Akt pathway, which regulates cell survival.[4]

G cluster_0 Bcr-Abl Signaling cluster_1 Imatinib Action Bcr-Abl Bcr-Abl Ras Ras Bcr-Abl->Ras PI3K PI3K Bcr-Abl->PI3K inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt inhibits Bad (inactive) Bad (inactive) Akt->Bad (inactive) inhibits Apoptosis (inhibited) Apoptosis (inhibited) Akt->Apoptosis (inhibited) Imatinib Imatinib Imatinib->Bcr-Abl Inhibits

References

Synthesis of 3-Bromo-4-methyl-5-nitrobenzoic Acid: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive guide for the laboratory-scale synthesis of 3-Bromo-4-methyl-5-nitrobenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The described two-step synthesis commences with the nitration of 4-methylbenzoic acid (p-toluic acid) to yield 4-methyl-3-nitrobenzoic acid. This intermediate is then subjected to bromination to afford the final product. This protocol is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and workflow visualizations to ensure reproducible and efficient synthesis.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of bromo, methyl, nitro, and carboxylic acid functional groups makes it a versatile building block in organic synthesis. The synthesis strategy hinges on the careful control of electrophilic aromatic substitution reactions, leveraging the directing effects of the substituents on the benzene ring.

The chosen synthetic pathway involves two key transformations:

  • Nitration of 4-methylbenzoic acid: The methyl group is an ortho, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The nitration of p-toluic acid with a mixture of nitric and sulfuric acids preferentially installs the nitro group at the 3-position, ortho to the methyl group and meta to the carboxylic acid.

  • Bromination of 4-methyl-3-nitrobenzoic acid: The subsequent bromination of the intermediate is directed by the existing substituents. The methyl group directs ortho and para, the carboxylic acid directs meta, and the nitro group also directs meta. The bromine atom is installed at the 5-position, which is ortho to the methyl group and meta to both the nitro and carboxylic acid groups.

This application note provides detailed experimental procedures for both steps, along with expected yields and characterization data.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Methylbenzoic Acid99-94-5C₈H₈O₂136.15180-182White crystalline solid
4-Methyl-3-nitrobenzoic Acid96-98-0C₈H₇NO₄181.15187-190[1]White to light yellow crystalline powder[1]
This compound34545-20-5C₈H₆BrNO₄260.04Not availablePowder or liquid

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
4-Methyl-3-nitrobenzoic AcidSpectra available for review. Key signals correspond to the aromatic protons, the methyl group protons, and the carboxylic acid proton.[2]Data available, showing a unique set of chemical shifts for the aromatic carbons.[3]Characteristic nitro and carbonyl stretching frequencies.[3]
This compoundNot availableNot availableNot available

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid

This protocol describes the nitration of 4-methylbenzoic acid.

Materials:

  • 4-Methylbenzoic acid (p-toluic acid)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed ice

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Dropping funnel

  • Thermometer

  • Büchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask, dissolve 10.0 g of 4-methylbenzoic acid in 25 mL of concentrated sulfuric acid with stirring. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Preparation of the Nitrating Mixture: In a separate flask, cool 5.0 mL of concentrated sulfuric acid in an ice bath. Slowly add 4.5 mL of concentrated nitric acid to the sulfuric acid while keeping the mixture cold.

  • Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 4-methylbenzoic acid. It is crucial to maintain the internal temperature of the reaction mixture below 10 °C. The addition should take approximately 20-30 minutes.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice in a beaker with vigorous stirring. A white to pale yellow precipitate of 4-methyl-3-nitrobenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold distilled water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield white to light yellow crystals. Dry the purified product in a desiccator.

Expected Yield: 70-85%

Step 2: Synthesis of this compound

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Liquid Bromine (Br₂)

  • Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃) (catalyst)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a gas trap (to absorb HBr fumes)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place the 4-methyl-3-nitrobenzoic acid and a catalytic amount of iron filings or FeBr₃ in a suitable solvent like carbon tetrachloride.

  • Bromination: From the dropping funnel, add a stoichiometric amount of liquid bromine dropwise to the stirred mixture. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The reaction progress can be monitored by TLC. The evolution of hydrogen bromide gas indicates that the reaction is proceeding.

  • Work-up: After the reaction is complete (as indicated by TLC or the cessation of HBr evolution), cool the reaction mixture to room temperature. Quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Bromination Start 4-Methylbenzoic Acid Nitration Nitration (HNO₃, H₂SO₄, 0-10°C) Start->Nitration Intermediate 4-Methyl-3-nitrobenzoic Acid Nitration->Intermediate Bromination Bromination (Br₂, FeBr₃) Intermediate->Bromination Final_Product This compound Bromination->Final_Product Purification Purification (Recrystallization) Final_Product->Purification Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) D Add Nitrating Mixture Dropwise (<10°C) A->D B Dissolve Starting Material (4-Methylbenzoic Acid in H₂SO₄) C Cool Substrate Solution (0-5°C) B->C C->D E Stir at Low Temperature D->E F Pour onto Ice E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Ethanol/Water H->I J Dry Product I->J

References

Application Notes and Protocols for 3-Bromo-4-methyl-5-nitrobenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed insights into the reaction mechanisms and synthetic utility of 3-Bromo-4-methyl-5-nitrobenzoic acid, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established chemical transformations and offer guidance for the synthesis and functionalization of this important intermediate.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a robust method for the introduction of a bromide at a specific position on the aromatic ring, starting from the corresponding amine. This two-step process involves the formation of a diazonium salt followed by a copper(I) bromide-mediated substitution.

Reaction Mechanism

The reaction proceeds through a radical-nucleophilic aromatic substitution (SRN1) mechanism. The primary amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. Subsequently, copper(I) acts as a single-electron transfer agent, reducing the diazonium salt to an aryl radical with the loss of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Radical-Nucleophilic Aromatic Substitution Amine 3-Amino-4-methyl-5-nitrobenzoic Acid Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO₂, HCl, 0-5 °C Radical Aryl Radical Diazonium->Radical CuBr (e⁻ transfer) - N₂ Product This compound Radical->Product CuBr₂ - CuBr

Caption: Mechanism of the Sandmeyer reaction for the synthesis of this compound.

Experimental Protocol

Materials:

  • 3-amino-4-methyl-5-nitrobenzoic acid

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Cuprous bromide (CuBr)

  • Water (H₂O)

  • Ice

Procedure:

  • Suspend 3-amino-4-methyl-5-nitrobenzoic acid (50 g, 254 mmol) in a mixture of concentrated hydrochloric acid (350 ml) and water (350 ml) in a reaction vessel.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (18.6 g, 270 mmol) in 30 ml of water over 15-20 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • In a separate vessel, prepare a solution of cuprous bromide (73.21 g, 516 mmol) in concentrated hydrochloric acid (220 ml) and cool it to 0-5 °C.

  • Slowly pour the diazonium salt solution into the cold cuprous bromide solution with vigorous stirring.

  • Continue stirring at 0-5 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for another 30 minutes.

  • Heat the reaction mixture to 30-35 °C and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water (50 ml), and dry under vacuum.

Quantitative Data
ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
3-amino-4-methyl-5-nitrobenzoic acid196.1550254
Sodium nitrite69.0018.6270
Cuprous bromide143.4573.21516
Product 260.04 58 223
Yield (%) 88

Functional Group Transformations of this compound

The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a bromine atom—makes this compound a versatile scaffold for further synthetic modifications.

a) Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, a key functional group in many pharmaceutical compounds. This transformation opens up possibilities for amide bond formation and other amine-based chemistries.

Reaction Mechanism: The reduction of an aromatic nitro group with metals like iron or tin in an acidic medium is a classic transformation. The metal acts as the reducing agent, transferring electrons to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.

Nitro_Reduction Start This compound Intermediate1 Nitroso Intermediate Start->Intermediate1 Fe, HCl Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 [H] Product 3-Amino-5-bromo-4-methylbenzoic Acid Intermediate2->Product [H]

Caption: Stepwise reduction of the nitro group to an amine.

Experimental Protocol (Adapted from a similar reduction):

Materials:

  • This compound

  • Iron powder (Fe)

  • Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • To a solution of this compound in a mixture of ethanol and water, add iron powder.

  • Heat the mixture to reflux.

  • Slowly add concentrated hydrochloric acid dropwise.

  • After the addition is complete, continue refluxing for several hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture and filter it through celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

b) Fischer Esterification of the Carboxylic Acid

The carboxylic acid group can be converted to an ester, which can serve as a protecting group or modulate the compound's solubility and reactivity.

Reaction Mechanism: Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.

Fischer_Esterification CarboxylicAcid This compound ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid H⁺ (cat.) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + CH₃OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O Ester Methyl 3-bromo-4-methyl-5-nitrobenzoate ProtonatedEster->Ester - H⁺ SNAr_Mechanism Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu⁻ Product Substituted Product Meisenheimer->Product - Br⁻

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-4-methyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, improve yields, and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most plausible synthetic route involves a two-step process starting from 4-methyl-3-bromobenzoic acid. The first step is the bromination of 4-methylbenzoic acid, followed by the nitration of the resulting 3-bromo-4-methylbenzoic acid. The order of these reactions is crucial to ensure the correct isomer is formed due to the directing effects of the substituents on the aromatic ring.

Q2: What are the critical parameters that affect the yield of the final product?

A2: Several parameters can significantly impact the yield:

  • Reaction Temperature: Both bromination and nitration are temperature-sensitive. Exceeding the optimal temperature can lead to the formation of byproducts and decrease the yield.

  • Purity of Starting Materials: The purity of 4-methylbenzoic acid and the reagents used for bromination and nitration is essential for a clean reaction.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may promote the formation of side products.

  • Purification Method: The choice of purification method, such as crystallization or column chromatography, and its proper execution are critical for isolating the pure product and maximizing the recovered yield.

Q3: How can I minimize the formation of isomeric impurities?

A3: The formation of isomers is a common challenge in aromatic substitution reactions. To minimize them:

  • Control the Reaction Conditions: Strictly adhere to the recommended reaction temperatures and addition rates of reagents.

  • Understand Directing Effects: The methyl group is an ortho-, para-director, while the bromine and carboxylic acid groups are meta-directors. The chosen synthetic pathway should leverage these effects to favor the formation of the desired isomer.[1][2][3]

  • Purification: Employ efficient purification techniques. Recrystallization is often effective if a suitable solvent system is identified. Otherwise, flash column chromatography may be necessary.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of 3-Bromo-4-methylbenzoic acid (Step 1) 1. Incomplete bromination. 2. Formation of dibrominated byproduct. 3. Loss of product during workup.1. Increase reaction time or slightly elevate the temperature. Monitor the reaction progress using TLC. 2. Use a stoichiometric amount of the brominating agent and control the reaction temperature. 3. Ensure complete precipitation of the product and minimize transfers. Wash the precipitate with a minimal amount of cold solvent.
Low Yield of this compound (Step 2) 1. Incomplete nitration. 2. Formation of other nitro isomers. 3. Over-nitration (dinitration). 4. Degradation of the starting material.1. Ensure the nitrating mixture is freshly prepared and added slowly at a low temperature. Allow the reaction to proceed for the recommended time. 2. Maintain a low reaction temperature to improve regioselectivity. 3. Use a controlled amount of the nitrating agent. 4. Avoid excessively high temperatures or prolonged exposure to the strong acid mixture.
Product is an oil or fails to crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using flash column chromatography.[4] 2. Ensure the product is thoroughly dried under vacuum.
Product is discolored (yellow/brown) 1. Presence of nitro-phenolic impurities. 2. Residual acid from the nitration step.1. Wash the crude product with a cold, dilute solution of sodium bisulfite. 2. Ensure the product is thoroughly washed with water until the washings are neutral. Recrystallize from a suitable solvent.[5]
Inconsistent Spectroscopic Data (NMR, MS) 1. Presence of isomeric impurities. 2. Contamination with starting material.1. Repurify the product using column chromatography or fractional crystallization. 2. Monitor the reaction to completion using TLC to ensure all starting material is consumed.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methylbenzoic acid
  • Reaction Setup: In a fume hood, dissolve 4-methylbenzoic acid in a suitable solvent like acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Slowly add a solution of bromine in acetic acid to the flask at room temperature. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Purification: Filter the precipitate, wash it with cold water, and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 3-bromo-4-methylbenzoic acid.

Step 2: Synthesis of this compound
  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-salt bath, carefully add concentrated nitric acid to concentrated sulfuric acid.

  • Nitration: Slowly add the 3-bromo-4-methylbenzoic acid obtained from Step 1 to the cold nitrating mixture. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C) for a specified time.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Purification: Filter the solid product, wash it thoroughly with cold water until the filtrate is neutral, and then dry it. For higher purity, the product can be recrystallized or purified by flash column chromatography.[4]

Quantitative Data Summary

Parameter Step 1: Bromination Step 2: Nitration Reference/Note
Typical Yield 75-85%60-75%Yields are highly dependent on reaction conditions and purity of reagents.
Reaction Temperature 20-30 °C0-10 °CCareful temperature control is critical for selectivity in the nitration step.
Reaction Time 2-4 hours1-3 hoursMonitor by TLC to determine the optimal reaction time.
Purity (Post-Purification) >98%>97%Purity can be assessed by NMR, HPLC, and melting point.[6]

Visualizations

SynthesisWorkflow A Start: 4-methylbenzoic acid B Step 1: Bromination (Br2, Acetic Acid) A->B C Intermediate: 3-Bromo-4-methylbenzoic acid B->C D Step 2: Nitration (HNO3, H2SO4) C->D E Crude Product D->E F Purification (Crystallization/Chromatography) E->F G Final Product: This compound F->G

Caption: Synthetic workflow for this compound.

TroubleshootingYield Start Low Final Yield CheckStep1 Check Yield of Step 1 (Bromination) Start->CheckStep1 Step1Low Low Yield in Step 1 CheckStep1->Step1Low TroubleshootStep1 - Incomplete reaction? - Byproduct formation? - Workup loss? Step1Low->TroubleshootStep1 Yes CheckStep2 Check Yield of Step 2 (Nitration) Step1Low->CheckStep2 No TroubleshootStep1->CheckStep2 Step2Low Low Yield in Step 2 CheckStep2->Step2Low TroubleshootStep2 - Incorrect temperature? - Isomer formation? - Impure starting material? Step2Low->TroubleshootStep2 Yes CheckPurity Check Purity of Final Product Step2Low->CheckPurity No TroubleshootStep2->CheckPurity Impure Product Impure CheckPurity->Impure Repurify - Recrystallize - Column Chromatography Impure->Repurify Yes End Optimized Yield Impure->End No Repurify->End

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Crude 3-Bromo-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of crude 3-Bromo-4-methyl-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities. Recrystallization is often the first choice for crystalline solids.[1][2]

Q2: What are the likely impurities in crude this compound?

A2: Common impurities can include unreacted starting materials (e.g., 3-amino-4-methyl-5-nitrobenzoic acid), byproducts from the synthesis such as regioisomers, and residual solvents or reagents.[3][4] The specific impurities will depend on the synthetic route used.

Q3: My purified this compound is still colored (e.g., yellowish or pink). What is the cause and how can I fix it?

A3: A persistent color is often due to the presence of colored impurities, possibly from side reactions during synthesis or oxidation.[1][3] To address this, you can treat the hot solution with activated charcoal during recrystallization to adsorb the colored impurities.[1][3]

Q4: I am having difficulty getting the this compound to crystallize. What should I do?

A4: Difficulty in crystallization can be due to several factors, including using too much solvent, leading to a non-saturated solution, or the presence of impurities that inhibit crystal formation.[1] Try evaporating some of the solvent to increase saturation. If that fails, inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can be effective.[1][3]

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization - Too much solvent was used.- The compound is too soluble in the chosen solvent, even at low temperatures.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to fully dissolve the crude product.[1][3]- Select a solvent where the product has high solubility at high temperatures and low solubility at low temperatures.[5]- Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[1][5]
Product "Oils Out" Instead of Crystallizing - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated.- The solvent may be inappropriate for the compound.- Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool slowly.[3][5]- Try a different solvent or a solvent mixture. For polar compounds, a mixture of a good solvent (like ethanol) and a poor solvent (like water) can be effective.[3]
Broad Melting Point Range of Purified Product - The product is still impure.- Residual solvent is present.- Perform one or more additional recrystallizations.- If recrystallization is ineffective, consider other purification methods like column chromatography.- Ensure the purified crystals are thoroughly dried under vacuum.
Column Chromatography Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of Product and Impurities - The eluent may be too polar or not polar enough.- The column was overloaded with crude material.- Improper column packing leading to channeling.- Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5]- Use an appropriate amount of silica gel relative to the crude product (typically a 30:1 to 100:1 ratio by weight).[5]- Ensure the column is packed uniformly as a slurry and is not allowed to run dry.[5]
Product Tailing on the Column - The acidic nature of the carboxylic acid group can interact strongly with the silica gel.- Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.[5]

Experimental Protocols

Note: The following protocols are generalized starting points. Optimization will be necessary based on the specific impurities present in your crude material.

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) to find a suitable system where the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent required to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a TLC method to determine an appropriate solvent system (mobile phase) that provides good separation between the desired product and impurities. A mixture of hexanes and ethyl acetate with a small amount of acetic acid is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into a column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting_Crystallization Start Difficulty Crystallizing? TooMuchSolvent Is the solution not saturated? Start->TooMuchSolvent Yes Evaporate Evaporate some solvent and cool again. TooMuchSolvent->Evaporate Yes OilingOut Is the product oiling out? TooMuchSolvent->OilingOut No Success Crystals Formed Evaporate->Success Induce Induce Crystallization: - Scratch flask - Add seed crystal ChangeSolvent Consider a different solvent system. Induce->ChangeSolvent No success Induce->Success OilingOut->Induce No ReheatAddSolvent Re-heat to dissolve oil, add a bit more solvent, cool slowly. OilingOut->ReheatAddSolvent Yes ReheatAddSolvent->ChangeSolvent Still oils out ReheatAddSolvent->Success

Caption: A troubleshooting guide for common crystallization problems.

References

Common side reactions in the synthesis of 3-Bromo-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-Bromo-4-methyl-5-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, categorized by the two primary synthetic routes.

Route A: Bromination of 4-methylbenzoic acid followed by Nitration

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of 3-bromo-4-methylbenzoic acid (Intermediate) 1. Formation of isomeric byproducts: Bromination may occur at other positions on the ring. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Side-chain bromination: Bromination of the methyl group may occur under radical conditions (e.g., exposure to UV light).1. Control regioselectivity: Use a Lewis acid catalyst (e.g., FeBr₃) and perform the reaction in the dark to favor electrophilic aromatic substitution. 2. Optimize reaction conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 3. Avoid radical conditions: Ensure the reaction is protected from light.
Multiple spots on TLC after nitration 1. Formation of isomeric nitro products: The directing effects of the bromo, methyl, and carboxyl groups can lead to small amounts of other isomers. 2. Over-nitration: The product, this compound, can be further nitrated to form a dinitro compound under harsh conditions.1. Purification: Utilize column chromatography or fractional crystallization to separate the desired isomer. 2. Control nitration conditions: Maintain a low reaction temperature (0-10 °C) and control the stoichiometry of the nitrating agent.
Product is dark-colored or oily 1. Oxidation of the methyl group: The nitrating mixture can oxidize the methyl group to a carboxylic acid, creating highly colored impurities. 2. Presence of nitrophenolic impurities: Formation of these byproducts can lead to discoloration.1. Temperature control: Strictly maintain low temperatures during the addition of the nitrating agent. 2. Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can help remove these impurities. Activated carbon treatment may also be effective.

Route B: Nitration of 4-methylbenzoic acid followed by Bromination

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of 4-methyl-3-nitrobenzoic acid (Intermediate) 1. Formation of 4-methyl-2-nitrobenzoic acid: The methyl group also directs ortho to itself, leading to this isomeric byproduct. 2. Incomplete reaction: Insufficient nitrating agent or reaction time.1. Optimize for regioselectivity: Carefully control the reaction temperature, as lower temperatures can favor the desired 3-nitro isomer. 2. Monitor reaction: Use TLC to track the consumption of the starting material.
Difficult to purify final product 1. Mixture of brominated isomers: The directing effects of the substituents can lead to a mixture of brominated products. 2. Incomplete bromination: Unreacted 4-methyl-3-nitrobenzoic acid remains.1. Purification: Column chromatography is often necessary to separate the desired this compound from its isomers. 2. Drive reaction to completion: Ensure an adequate amount of the brominating agent is used and allow for sufficient reaction time.
Low overall yield 1. Product loss during workup: The product may have some solubility in the aqueous phase, especially if the pH is not properly controlled. 2. Decomposition: Harsh reaction conditions can lead to decomposition of the starting material or product.1. Optimize workup: Ensure the aqueous solution is sufficiently acidified to precipitate the carboxylic acid fully. Use an appropriate organic solvent for extraction. 2. Mild conditions: Use the mildest effective reaction conditions for both nitration and bromination steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider in the synthesis of this compound?

A1: The main side reactions depend on the synthetic route chosen:

  • Isomer Formation: In both bromination and nitration steps, the formation of other regioisomers is a significant possibility due to the multiple directing groups on the aromatic ring.

  • Over-reaction: This can manifest as di-nitration or di-bromination if the reaction conditions are too harsh (e.g., high temperature, excess reagents).

  • Oxidation of the Methyl Group: The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can lead to the oxidation of the methyl group to a carboxylic acid, resulting in dicarboxylic acid impurities.

  • Side-chain Bromination: If the bromination step is performed under conditions that favor free-radical substitution (e.g., in the presence of UV light), bromination of the methyl group can occur.

Q2: Which synthetic route is preferable, bromination then nitration, or nitration then bromination?

A2: The choice of route can impact the regioselectivity and ease of purification.

  • Bromination first (Route A): Starting with 4-methylbenzoic acid, bromination is directed to the 3-position. The subsequent nitration is then strongly directed to the 5-position, which is ortho to the bromine and meta to the carboxylic acid. This can lead to a cleaner reaction with fewer nitrated isomers.

  • Nitration first (Route B): Nitration of 4-methylbenzoic acid yields primarily 4-methyl-3-nitrobenzoic acid. The subsequent bromination is then directed by three groups, which can potentially lead to a more complex mixture of brominated isomers, making purification more challenging.

Generally, Route A (bromination followed by nitration) may offer better control over the final product's regiochemistry.

Q3: How can I effectively purify the final product from its isomers?

A3: Purification can be challenging due to the similar physical properties of the isomers. A combination of techniques is often most effective:

  • Recrystallization: This is the first method to try. A solvent system in which the desired isomer has lower solubility than the impurities at low temperatures is ideal. Ethanol/water mixtures are often a good starting point.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate isomers with different polarities.

Q4: What is the importance of temperature control during the nitration step?

A4: Temperature control is critical for several reasons:

  • Selectivity: Lower temperatures (typically 0-10 °C) can enhance the regioselectivity of the nitration, favoring the thermodynamically more stable product and minimizing the formation of unwanted isomers.

  • Preventing Side Reactions: High temperatures increase the rate of side reactions, particularly the oxidation of the methyl group and over-nitration to form dinitro compounds.

  • Safety: The mixing of concentrated acids is highly exothermic. Pre-cooling the acids and maintaining a low temperature during the reaction prevents the reaction from becoming uncontrollable.

Data Presentation

Table 1: Summary of Potential Side Products and Their Precursors

Synthetic Route Reaction Step Starting Material / Intermediate Desired Product Potential Side Product(s)
Route A Bromination4-methylbenzoic acid3-bromo-4-methylbenzoic acid2-bromo-4-methylbenzoic acid
Nitration3-bromo-4-methylbenzoic acidThis compound3-bromo-4-methyl-2-nitrobenzoic acid, 3-bromo-4-methyl-2,5-dinitrobenzoic acid
Route B Nitration4-methylbenzoic acid4-methyl-3-nitrobenzoic acid4-methyl-2-nitrobenzoic acid
Bromination4-methyl-3-nitrobenzoic acidThis compound2-bromo-4-methyl-3-nitrobenzoic acid, 5-bromo-4-methyl-3-nitrobenzoic acid

Experimental Protocols

Note: The following are generalized protocols and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Synthesis via Route A - Bromination followed by Nitration

Step 1: Bromination of 4-methylbenzoic acid

  • In a round-bottom flask protected from light, dissolve 4-methylbenzoic acid in a suitable solvent (e.g., glacial acetic acid).

  • Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Slowly add an equimolar amount of liquid bromine dropwise with stirring at room temperature.

  • Stir the mixture at room temperature until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and recrystallize from an appropriate solvent to yield 3-bromo-4-methylbenzoic acid.

Step 2: Nitration of 3-bromo-4-methylbenzoic acid

  • Carefully add concentrated sulfuric acid to a round-bottom flask and cool it to 0 °C in an ice bath.

  • Slowly add the 3-bromo-4-methylbenzoic acid to the cold sulfuric acid with stirring until it dissolves.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3-bromo-4-methylbenzoic acid, maintaining the reaction temperature between 0 and 10 °C.

  • After the addition is complete, continue stirring in the ice bath for a designated time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.

  • Filter the solid, wash thoroughly with cold water, and purify by recrystallization or column chromatography.

Visualization of Synthetic Pathways and Side Reactions

Synthesis_Pathways start 4-methylbenzoic acid interA 3-bromo-4-methylbenzoic acid start->interA Bromination (Route A) interB 4-methyl-3-nitrobenzoic acid start->interB Nitration (Route B) sideA1 2-bromo-4-methylbenzoic acid start->sideA1 Isomerization sideB1 4-methyl-2-nitrobenzoic acid start->sideB1 Isomerization side_chain_bromo Side-chain brominated product start->side_chain_bromo Radical Bromination final_product 3-Bromo-4-methyl- 5-nitrobenzoic acid interA->final_product Nitration sideA2 3-bromo-4-methyl- 2-nitrobenzoic acid interA->sideA2 Isomerization sideA3 Dinitro product interA->sideA3 Over-nitration oxidation_product Oxidized dicarboxylic acid interA->oxidation_product Oxidation interB->final_product Bromination sideB2 Other bromo-nitro isomers interB->sideB2 Isomerization interB->oxidation_product Oxidation

Caption: Synthetic routes and potential side reactions for this compound.

Technical Support Center: Optimizing Derivatization of 3-Bromo-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-Bromo-4-methyl-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common derivatization reactions of this sterically hindered and electron-deficient aromatic carboxylic acid.

Section 1: Esterification

Esterification of this compound can be challenging due to the steric hindrance from the adjacent methyl and bromine groups and the electron-withdrawing nature of the nitro group, which deactivates the carboxyl group towards nucleophilic attack.

Troubleshooting Guide: Esterification
Issue Potential Cause Recommended Solution
Low or No Product Yield Equilibrium Limitation: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back to the starting materials.[1]- Use a large excess of the alcohol, which can also serve as the solvent.[1]- Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.
Insufficient Catalyst: The amount of acid catalyst (e.g., H₂SO₄, TsOH) may be too low to effectively protonate the carbonyl oxygen.[2]- Increase the catalyst loading. For sterically hindered acids, a higher concentration of a strong acid catalyst is often necessary.
Steric Hindrance: The bulky substituents ortho to the carboxylic acid impede the approach of the alcohol.- Consider using a less sterically hindered alcohol if the experimental design permits.- Employ alternative, more reactive esterification methods such as the Mitsunobu reaction or Steglich esterification with coupling agents like DCC or EDC, which can be more effective for hindered substrates.[3]
Low Reaction Temperature: Insufficient heat leads to a slow reaction rate.[1]- Ensure the reaction is heated to a sufficient reflux temperature. Microwave-assisted heating can also accelerate the reaction.[4]
Formation of Side Products Dehydration of Alcohol: Secondary or tertiary alcohols may undergo elimination to form alkenes under strong acid and high heat.[2]- Use milder reaction conditions (lower temperature).- Opt for coupling-agent-based methods that do not require high temperatures.
Formation of N-acyl urea byproduct (in Steglich esterification): The O-acylisourea intermediate can rearrange to a more stable N-acyl urea.- Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to facilitate the reaction of the O-acylisourea with the alcohol.
Frequently Asked Questions (FAQs): Esterification

Q1: What are the best catalysts for the esterification of this hindered benzoic acid?

A1: For Fischer esterification, strong protic acids like concentrated sulfuric acid or p-toluenesulfonic acid are standard.[2] However, for sterically hindered substrates, solid acid catalysts like phosphoric acid-modified Montmorillonite K10 have shown high yields under solvent-free conditions.[5]

Q2: How can I improve the yield of methyl ester synthesis specifically?

A2: The synthesis of methyl esters can sometimes be problematic. If you observe the formation of the anhydride of the starting material, adding a catalytic amount of DMAP (around 5 mol%) can facilitate a smoother conversion to the desired methyl ester.[5]

Q3: Can I use microwave irradiation to speed up the reaction?

A3: Yes, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and potentially increase yields. For Fischer esterification in a sealed vessel, it has been shown that adding the acid catalyst at intervals can help overcome equilibrium limitations.[4]

Experimental Protocols: Esterification

Protocol 1: Microwave-Assisted Fischer Esterification

  • In a sealed microwave vessel, combine this compound (1.0 eq), the desired primary alcohol (20 eq), and a catalytic amount of concentrated H₂SO₄ (e.g., 4 mol%).

  • Seal the vessel and heat the mixture in a microwave reactor to 130°C for a total irradiation time of 15 minutes, applied in 5-minute intervals.[4]

  • After each 5-minute interval, cool the vessel and add another portion of the H₂SO₄ catalyst.

  • After the final irradiation, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography on silica gel.

Quantitative Data: Esterification Conditions
Method Alcohol Catalyst Temperature (°C) Time Typical Yield (%)
Microwave-Assisted Fischer EsterificationEthanolH₂SO₄ (catalytic, added in portions)13015 minGood[4]
Solvent-Free EsterificationMethanolPhosphoric acid modified Montmorillonite K10 (10 wt%)Reflux5 h>93[5]
Mitsunobu ReactionPhenolDIAD/PPh₃Room Temp24 h85-93[3]

Workflow Diagram: Troubleshooting Low Yield in Esterification

G start Low Ester Yield check_water Is water being removed? start->check_water check_catalyst Is catalyst concentration sufficient? check_water->check_catalyst Yes solution_water Use Dean-Stark trap or add molecular sieves. check_water->solution_water No check_temp Is reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Increase catalyst loading. check_catalyst->solution_catalyst No check_sterics Is steric hindrance the primary issue? check_temp->check_sterics Yes solution_temp Increase temperature or use microwave heating. check_temp->solution_temp No solution_sterics Switch to Mitsunobu or Steglich esterification. check_sterics->solution_sterics Yes

Troubleshooting workflow for low esterification yield.

Section 2: Amidation

Direct amidation of this compound is often challenging due to the low nucleophilicity of the carboxyl group. Activation with a coupling reagent is typically required.

Troubleshooting Guide: Amidation
Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient quantity.[6]- Use a more potent coupling reagent such as HATU or COMU.- Increase the equivalents of the coupling reagent (1.1-1.5 eq).
Amine Deactivation: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[6]- Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[6]
Steric Hindrance: Bulky groups on the benzoic acid or the amine can impede the reaction.[6]- Increase the reaction temperature or prolong the reaction time.- Consider converting the carboxylic acid to the more reactive acyl fluoride in situ using a fluorinating agent like TFFH.[6]
Epimerization (if using a chiral amine) High Reaction Temperature or Strong Base: These conditions can lead to racemization.- Run the reaction at a lower temperature.- Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[6]
Frequently Asked Questions (FAQs): Amidation

Q1: What is a good general-purpose coupling reagent for this substrate?

A1: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, often used with a non-nucleophilic base like diisopropylethylamine (DIPEA).[6]

Q2: My amine is poorly nucleophilic. How can I facilitate the reaction?

A2: For electron-deficient or sterically hindered amines, converting the carboxylic acid to an acyl fluoride in situ can be an effective strategy. This is because acyl fluorides are more reactive than the activated esters formed by many common coupling reagents.[6]

Q3: What solvent should I use for amidation reactions?

A3: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly recommended. It is crucial to use anhydrous solvents to prevent hydrolysis of the activated intermediate.[6]

Experimental Protocols: Amidation

Protocol 2: General Amidation using HATU

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data: Amidation Conditions
Coupling Reagent Base Solvent Temperature (°C) Time Typical Yield (%)
HATUDIPEADMFRoom Temp2-12 hHigh[6]
TiCl₄PyridinePyridine852 hModerate to Excellent[7]
B(OCH₂CF₃)₃NoneMeCN80-1005-24 hGood[8]

Workflow Diagram: Amidation Reaction Pathway

G cluster_0 Activation Step cluster_1 Coupling Step start Carboxylic Acid activated_intermediate Activated Intermediate (e.g., Acyl-O-pyridinium salt) start->activated_intermediate + reagents Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) amine Amine activated_intermediate->amine product Amide Product amine->product +

General workflow for a coupling-reagent-mediated amidation.

Section 3: Acid Chloride Formation

The conversion of this compound to its acid chloride is a key step for subsequent derivatizations, such as Friedel-Crafts acylation or reaction with less nucleophilic amines.

Troubleshooting Guide: Acid Chloride Formation
Issue Potential Cause Recommended Solution
Low or No Conversion to Acid Chloride Insufficient Reagent or Temperature: The reaction with thionyl chloride (SOCl₂) or oxalyl chloride may be too slow at room temperature.- Use a slight excess of thionyl chloride or oxalyl chloride.- Gently heat the reaction mixture under reflux to drive the reaction to completion.[9]
Presence of Moisture: Acid chlorides are highly reactive and readily hydrolyze back to the carboxylic acid in the presence of water.- Use flame-dried glassware and anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Isolating the Product Product is a Low-Melting Solid or Oil: The crude acid chloride may not solidify upon removal of the solvent.- It is often best to use the crude acid chloride directly in the next step without purification. After removing the excess chlorinating agent under reduced pressure, dissolve the residue in a suitable anhydrous solvent for the subsequent reaction.
Side Reactions Charring or Darkening of the Reaction Mixture: This may indicate decomposition at higher temperatures.- Avoid excessive heating. If the reaction is sluggish, consider adding a catalytic amount of DMF when using oxalyl chloride, which can accelerate the reaction at lower temperatures.
Frequently Asked Questions (FAQs): Acid Chloride Formation

Q1: Thionyl chloride or oxalyl chloride: which is better?

A1: Both are effective. Thionyl chloride is often used, and the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction forward.[9] Oxalyl chloride is also effective and can sometimes be used under milder conditions, especially with a catalytic amount of DMF.

Q2: How do I know if the reaction is complete?

A2: The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). An IR spectrum of the crude product should show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher frequency, characteristic of an acid chloride.

Q3: Is it necessary to purify the acid chloride?

A3: Purification by distillation can be difficult and may lead to decomposition. For most applications, it is sufficient to remove the excess chlorinating agent by evaporation (under vacuum) and use the crude acid chloride immediately in the next step.

Experimental Protocols: Acid Chloride Formation

Protocol 3: Synthesis of 3-Bromo-4-methyl-5-nitrobenzoyl chloride

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) and a catalytic drop of anhydrous DMF.

  • Attach a reflux condenser fitted with a drying tube or a bubbler to vent HCl and SO₂ to a basic solution.

  • Heat the mixture to a gentle reflux (around 70-80°C) for 1-3 hours, or until gas evolution ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. It may be helpful to co-evaporate with an anhydrous solvent like toluene to ensure complete removal.

  • The resulting crude acid chloride can be used directly in the next step without further purification.

Logical Diagram: Acid Chloride Reaction and Use

G start Carboxylic Acid acid_chloride Acid Chloride (Crude) start->acid_chloride + reagent SOCl₂ or (COCl)₂ next_step Immediate use in next reaction (e.g., Amidation) acid_chloride->next_step

Workflow for the formation and use of the acid chloride.

References

Technical Support Center: Purifying 3-Bromo-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 3-Bromo-4-methyl-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: Impurities can arise from unreacted starting materials, byproducts from the synthesis, or degradation. Common impurities may include the precursor compound (e.g., 3-amino-4-methyl-5-nitrobenzoic acid), isomers formed during bromination or nitration, or residual solvents from the reaction work-up.

Q2: What is the first purification method I should try?

A2: For most crystalline organic solids, recrystallization is the most straightforward and cost-effective initial purification technique. If your compound is resistant to crystallization or contains impurities with very similar solubility, column chromatography or an acid-base extraction may be necessary.

Q3: How do I choose the right solvent for recrystallization?

A3: An ideal solvent should dissolve the crude product poorly at room temperature but completely at its boiling point. This compound is noted to be very slightly soluble in water (0.14 g/L at 25°C), suggesting water could be a component of a co-solvent system but is unlikely to be a good single solvent.[1] Alcohols like ethanol or solvent mixtures such as ethyl acetate/petroleum ether are common choices for substituted benzoic acids.[2][3]

Q4: When is column chromatography a better choice than recrystallization?

A4: Column chromatography is preferred when you have a complex mixture of impurities, when impurities have similar solubility profiles to your target compound, or when dealing with non-crystalline (oily) products. It is a more resource-intensive technique but offers superior separation power.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
The compound "oils out" instead of crystallizing during recrystallization. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. Impurities are inhibiting crystal formation.Use a lower-boiling point solvent. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. Re-purify using a different method (e.g., chromatography) to remove the problematic impurity.
No crystals form upon cooling the recrystallization mixture. Too much solvent was used. The concentration of the compound is too low.Boil off some of the solvent to increase the concentration and attempt to cool again. Place the flask in an ice bath to further decrease solubility.[3] If crystals still do not form, evaporate the solvent completely and retry the recrystallization with less solvent.
Purity (checked by NMR, HPLC, or LC-MS) does not improve after recrystallization. The impurities have a very similar solubility profile to the target compound in the chosen solvent. The impurities co-crystallized with the product.Perform a second recrystallization using a different solvent system. Purify the material using an alternative method like flash column chromatography or an acid-base extraction to remove impurities with different chemical properties.
The yield after purification is very low. Too much solvent was used during recrystallization. The product is more soluble in the cold solvent than anticipated. Premature crystallization occurred during a hot filtration step.Use the minimum amount of hot solvent necessary for dissolution.[3] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[3] When performing hot filtration, pre-heat the funnel and receiving flask to prevent the product from crashing out.

Physical & Chemical Properties

PropertyValue
Molecular Formula C₈H₆BrNO₄[1][4][5][6][7]
Molecular Weight 260.04 g/mol [4][5]
Appearance White to light yellow or pink crystalline solid[6][8]
Solubility Very slightly soluble in water (0.14 g/L at 25 °C)[1]
Purity (Typical) >97%[6]

Purification Method Selection

The following diagram outlines a logical approach to selecting the appropriate purification technique based on the nature of your crude sample.

G start Start with Crude Product assess Assess Crude Purity (e.g., by TLC, NMR) start->assess is_acidic Are major impurities non-acidic? assess->is_acidic is_solid Is crude product a solid? is_acidic->is_solid  No / Unsure acid_base Acid-Base Extraction is_acidic->acid_base  Yes recrystallize Recrystallization is_solid->recrystallize  Yes chromatography Column Chromatography is_solid->chromatography  No (Oily) check_purity Check Purity recrystallize->check_purity acid_base->check_purity chromatography->check_purity end Pure Product check_purity->end

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on standard methods for purifying substituted aromatic acids and is a good starting point for moderately impure, solid samples.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) to create a slurry. Heat the mixture on a hotplate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, preheated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[3]

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely under vacuum. The final product should be a crystalline solid.

Recrystallization Workflow

G cluster_workflow Recrystallization Process step1 1. Dissolve Crude Solid in Minimum Hot Solvent step2 2. Hot Filtration (If Insoluble Impurities Exist) step1->step2 optional step3 3. Cool Solution Slowly (Room Temp, then Ice Bath) step1->step3 step2->step3 step4 4. Collect Crystals (Vacuum Filtration) step3->step4 step5 5. Wash Crystals with Small Amount of Cold Solvent step4->step5 step6 6. Dry Crystals Under Vacuum step5->step6

Caption: Step-by-step workflow for the recrystallization protocol.

Protocol 2: Purification by Acid-Base Extraction

This method is highly effective for separating the acidic target compound from any neutral (non-acidic) impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and extract it one to three times with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic product will react to form its sodium salt and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separation: Combine the aqueous layers. The original organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add a strong acid, such as 1M HCl, while stirring until the solution becomes acidic (test with pH paper). The pure this compound will precipitate out as a solid.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

Protocol 3: Purification by Flash Column Chromatography

This protocol is suitable for removing impurities that are difficult to separate by other means.

  • Adsorbent: Prepare a slurry of silica gel in the chosen eluent (solvent system) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM or ethyl acetate), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dry, silica-adsorbed sample onto the top of the prepared column.

  • Elution: Begin passing the eluent through the column. A common starting eluent for compounds of this type could be a mixture of hexane and ethyl acetate (e.g., starting with a 10:1 ratio and gradually increasing polarity).[9][10]

  • Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the separation of compounds using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Preventing decomposition of 3-Bromo-4-methyl-5-nitrobenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-4-methyl-5-nitrobenzoic acid. The information provided is designed to help prevent decomposition and ensure the successful outcome of your reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Yield of Desired Product

Possible Cause: Decomposition of the starting material, this compound, due to thermal stress. Aromatic nitro compounds can be susceptible to thermal decomposition, and benzoic acids can undergo decarboxylation at elevated temperatures.[1][2][3]

Troubleshooting Steps:

  • Reaction Temperature Monitoring: Carefully monitor and control the reaction temperature. Avoid localized overheating.

  • Gradual Heating: Increase the temperature of the reaction mixture gradually to the desired point.

  • Solvent Choice: Select a solvent with a boiling point appropriate for the reaction to avoid unnecessarily high temperatures.

  • pH Control: The rate of decarboxylation can be influenced by pH.[1][2] Consider buffering the reaction mixture if compatible with your reaction chemistry.

Data Presentation: Recommended Temperature Limits for Common Solvents

SolventBoiling Point (°C)Recommended Max. Temp. (°C) for Reactions with this compound
Dichloromethane39.635
Tetrahydrofuran6660
Acetonitrile8275
Toluene111100
N,N-Dimethylformamide153120

Issue 2: Formation of Unexpected Byproducts Lacking the Bromo or Nitro Group

Possible Cause 1: Reductive Dehalogenation. The bromine atom on the aromatic ring can be removed under certain reductive conditions, a process known as dehalogenation.[4] This is particularly relevant if using catalysts like palladium on carbon with a hydrogen source.[4]

Troubleshooting Steps:

  • Avoid Strong Reducing Agents: If the bromo substituent is desired in the final product, avoid strong reducing agents or conditions that favor catalytic hydrogenation.

  • Inert Atmosphere: If the reaction is sensitive to reduction, conduct it under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of atmospheric hydrogen.

  • Catalyst Selection: If a catalyst is necessary, choose one that is less likely to promote dehalogenation under your reaction conditions.

Possible Cause 2: Reduction of the Nitro Group. The nitro group is susceptible to reduction, which can lead to the formation of an amino group (-NH2) or other reduced nitrogen species. This is a common transformation for aromatic nitro compounds.[3][5]

Troubleshooting Steps:

  • Choice of Reagents: Be mindful of any reagents in the reaction mixture that could act as reducing agents for the nitro group.

  • Reaction Conditions: Some reductions are promoted by acidic or basic conditions in the presence of a reductant. Control the pH of your reaction.

Issue 3: Reaction Mixture Turns Dark or Forms Tar-like Substances

Possible Cause: Complex side reactions and polymerization, potentially initiated by high temperatures or reactive intermediates. Pure organic nitro compounds can decompose exothermically at high temperatures, and this can be accelerated by impurities.[6]

Troubleshooting Steps:

  • Purity of Starting Material: Ensure the this compound is of high purity. Impurities can sometimes catalyze decomposition.

  • Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Degas Solvents: Use degassed solvents to remove dissolved oxygen, which can sometimes participate in side reactions.

  • Use of Inhibitors: In some cases, radical inhibitors (e.g., BHT) can be added to quench radical-mediated side reactions, if compatible with the desired chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The main potential decomposition pathways are:

  • Thermal Decarboxylation: Loss of carbon dioxide from the carboxylic acid group at elevated temperatures.[1][2][3]

  • Reductive Dehalogenation: Removal of the bromine atom under reducing conditions.[4]

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine or other reduced forms in the presence of reducing agents.[3][5]

Q2: How should I store this compound to ensure its stability?

A2: Store the compound in a cool, dry, and dark place. Keep the container tightly sealed to protect it from moisture and atmospheric contaminants. Avoid storage near strong bases or reducing agents.

Q3: Can I use catalytic hydrogenation for other functional groups in a molecule containing this compound without affecting the bromo and nitro groups?

A3: It is challenging. Catalytic hydrogenation, especially with catalysts like palladium on carbon, is known to reduce nitro groups and can also cause dehalogenation of aryl bromides.[4] Selective reduction would require very careful selection of the catalyst, reaction conditions, and protecting groups.

Q4: Is this compound sensitive to light?

A4: While there is no specific data on the photosensitivity of this exact molecule, many aromatic compounds, particularly those with nitro groups, can be light-sensitive. It is good practice to protect reactions from direct light, for example, by wrapping the reaction flask in aluminum foil.

Experimental Protocols

Protocol 1: General Procedure for an Inert Atmosphere Reaction

This protocol is recommended for reactions where the starting material or products are sensitive to air or moisture, or to prevent unwanted side reactions like oxidation or reduction.

  • Glassware Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.

  • System Assembly: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet).

  • Inert Gas Purge: Connect the inert gas line to the reaction flask and purge the system for 10-15 minutes.

  • Reagent Addition: Add this compound and any other solid reagents to the flask against a positive flow of inert gas.

  • Solvent Addition: Add the solvent via a cannula or a syringe through a septum.

  • Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction. A bubbler filled with mineral oil at the outlet of the condenser is a good way to monitor this.

  • Work-up: After the reaction is complete, cool the mixture to room temperature before opening it to the atmosphere.

Visualizations

DecompositionPathways A This compound B Decarboxylation (Heat) A->B D Reductive Dehalogenation ([H]) A->D F Nitro Group Reduction ([H]) A->F C 1-Bromo-2-methyl-3-nitrobenzene B->C E 4-Methyl-3-nitrobenzoic acid D->E G 3-Amino-4-methyl-5-bromobenzoic acid F->G

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow start Low Reaction Yield q1 Is the reaction temperature > 100°C? start->q1 a1_yes Potential thermal decomposition/ decarboxylation. q1->a1_yes Yes q2 Are reducing agents present? (e.g., H2/Pd) q1->q2 No s1 Reduce reaction temperature. Use a lower boiling solvent. a1_yes->s1 end Yield Improved s1->end a2_yes Potential dehalogenation or nitro group reduction. q2->a2_yes Yes no_change Consult further literature q2->no_change No s2 Use alternative reagents. Protect functional groups. a2_yes->s2 s2->end

Caption: Troubleshooting workflow for low reaction yield.

References

Enhancing the reactivity of 3-Bromo-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-4-methyl-5-nitrobenzoic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to facilitate their experimental work with this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the reactivity of this compound?

A1: The reactivity of this molecule is dominated by the interplay of its substituents on the aromatic ring:

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and carboxylic acid (-COOH) groups are strong EWGs. They significantly deactivate the benzene ring towards electrophilic aromatic substitution by withdrawing electron density.[1][2] However, they activate the ring for nucleophilic aromatic substitution.[3][4]

  • Bromo Group (-Br): As a halogen, it is a deactivating group due to its inductive effect but is ortho-, para-directing in electrophilic substitutions.[5] More importantly, it serves as an excellent leaving group in nucleophilic aromatic substitution and is the primary reaction site for palladium-catalyzed cross-coupling reactions.

  • Methyl Group (-CH₃): This is a weakly electron-donating group, which slightly activates the ring, but its influence is largely overshadowed by the powerful deactivating effects of the nitro and carboxyl groups.

Q2: Why is electrophilic aromatic substitution (e.g., Friedel-Crafts, further nitration) so difficult on this compound?

A2: The presence of two potent deactivating groups, the nitro (-NO₂) and carboxylic acid (-COOH) groups, makes the aromatic ring extremely electron-poor.[6][7] This low electron density renders the ring much less nucleophilic and therefore unreactive towards most electrophiles under standard conditions. Friedel-Crafts reactions, in particular, fail on strongly deactivated rings.

Q3: Which functional group is the most suitable starting point for modification?

A3: This depends on the desired transformation:

  • For carbon-carbon or carbon-nitrogen bond formation , the bromo group is the ideal handle for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[8][9]

  • For derivatization , the carboxylic acid can be readily converted into esters, amides, or acid chlorides.

  • For introducing an amino group , the nitro group can be selectively reduced.[10]

Troubleshooting Guides

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Problem: My Suzuki or Buchwald-Hartwig reaction shows low to no conversion.

Possible Cause Troubleshooting Solution
Inhibition by Carboxylic Acid The acidic proton of the -COOH group can neutralize the base, protonate the catalyst, or interfere with the catalytic cycle. Solution: 1) Use an excess of a strong base (e.g., 3-4 equivalents of K₃PO₄ or Cs₂CO₃). 2) Protect the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction.
Poor Catalyst/Ligand Choice The electron-deficient nature of the aryl bromide can make the initial oxidative addition step sluggish.
For Suzuki Coupling: Use electron-rich, bulky phosphine ligands like SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ catalyst precursor. Consider using pre-formed palladium catalysts.[11][12]
For Buchwald-Hartwig Amination: Employ specialized Buchwald ligands (e.g., BrettPhos, RuPhos) designed for challenging substrates.[13][14] Screening different generations of catalysts is often necessary.[8]
Incorrect Base or Solvent The choice of base and solvent is critical and interdependent.
Solution: For Suzuki reactions, K₃PO₄ or Cs₂CO₃ in solvent systems like dioxane/water or toluene/water are common starting points.[15] For Buchwald-Hartwig, a strong, non-nucleophilic base like LHMDS or NaOtBu in an aprotic solvent like toluene or THF is often required.[13]
Steric Hindrance The methyl group ortho to the bromine can sterically hinder the approach to the palladium center.
Solution: Utilize ligands with larger bite angles. Increasing the reaction temperature may also help overcome the activation barrier.
Guide 2: Nitro Group Reduction

Problem: During the reduction of the nitro group, I am observing debromination.

Possible Cause Troubleshooting Solution
Harsh Reduction Conditions Catalytic hydrogenation with Pd/C is known to cause hydrodehalogenation (debromination), especially with aryl bromides.[10]
Solution: Avoid H₂/Pd-C. Opt for chemoselective reagents that do not typically affect aryl halides.
Recommended Reagents:
1. Tin(II) chloride (SnCl₂·2H₂O): A classic and reliable method. Use in a solvent like ethanol or ethyl acetate, often with added HCl.
2. Iron powder (Fe) or Zinc powder (Zn): Use in the presence of an acid like acetic acid or a salt like ammonium chloride (NH₄Cl) in an alcohol/water mixture.[10]
3. Sodium Dithionite (Na₂S₂O₄): A mild reducing agent suitable for sensitive substrates.
Guide 3: Carboxylic Acid Derivatization (Esterification & Amidation)

Problem: My Fischer esterification reaction is not going to completion.

Possible Cause Troubleshooting Solution
Equilibrium Limitation Fischer esterification is an equilibrium process. The water produced during the reaction can drive it backward.[16]
Solution: 1) Use a large excess of the alcohol as the solvent. 2) Remove water as it forms using a Dean-Stark apparatus, especially if using a non-alcohol solvent like toluene.[17] 3) Use a strong acid catalyst like concentrated H₂SO₄.
Steric Hindrance The adjacent methyl and bromo groups can slightly hinder the approach of the alcohol.
Solution: Increase the reaction time and ensure reflux is maintained. For very bulky alcohols, consider converting the carboxylic acid to a more reactive intermediate first.

Problem: I am having difficulty forming an amide bond using standard coupling reagents.

Possible Cause Troubleshooting Solution
Low Reactivity of Carboxylic Acid The electronic effects of the ring substituents do not significantly hinder amide coupling, but standard issues can arise.
Solution: 1) Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react with the amine. This is a highly effective two-step process. 2) Use more powerful modern coupling reagents like HATU or HBTU with a non-nucleophilic base like DIPEA in an aprotic solvent (DMF, DCM).

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative coupling with phenylboronic acid.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, for example, Pd(OAc)₂ (0.02 eq) and the ligand, for example, SPhos (0.04 eq).

  • Solvent Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio, 0.1 M concentration).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Selective Nitro Group Reduction

This protocol uses tin(II) chloride for a chemoselective reduction.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and concentrate the solvent. Add saturated aqueous sodium bicarbonate (NaHCO₃) carefully until the solution is basic (pH > 8) to precipitate tin salts and deprotonate the product's ammonium salt.

  • Extraction: Filter the mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate. Extract the filtrate with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3-amino-5-bromo-4-methylbenzoic acid.

Visualizations

logical_troubleshooting_workflow start Start: Low/No Cross-Coupling Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_protection Is -COOH group interfering? check_reagents->check_protection protect_cooh Protect as Ester or Use >3 eq. Base check_protection->protect_cooh Yes check_catalyst Review Catalyst System (Pd Source + Ligand) check_protection->check_catalyst No protect_cooh->check_catalyst screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, RuPhos) check_catalyst->screen_ligands check_conditions Review Reaction Conditions (Base, Solvent, Temp) screen_ligands->check_conditions optimize_conditions Optimize Base/Solvent Combo & Increase Temperature check_conditions->optimize_conditions end Success: Improved Yield optimize_conditions->end

Caption: Troubleshooting workflow for palladium cross-coupling reactions.

reaction_pathways center 3-Bromo-4-methyl- 5-nitrobenzoic acid suzuki Suzuki Coupling (C-C Bond) center->suzuki Pd Cat. R-B(OH)₂ buchwald Buchwald-Hartwig (C-N Bond) center->buchwald Pd Cat. R₂NH ester Esterification (-COOH → -COOR) center->ester ROH, H⁺ reduction Nitro Reduction (-NO2 → -NH2) center->reduction SnCl₂ or Fe

Caption: Key reaction pathways of the target molecule.

buchnwald_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_halide L₂Pd(II)(Ar)(Br) ox_add->pd2_halide lig_exch Amine Binding & Deprotonation pd2_halide->lig_exch pd2_amide L₂Pd(II)(Ar)(NR₂) lig_exch->pd2_amide red_elim Reductive Elimination pd2_amide->red_elim red_elim->pd0 product Ar-NR₂ red_elim->product aryl_halide Ar-Br aryl_halide->ox_add amine HNR₂ + Base amine->lig_exch

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of 3-Bromo-4-methyl-5-nitrobenzoic Acid and 3-Bromo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Bromo-4-methyl-5-nitrobenzoic acid and 3-Bromo-5-nitrobenzoic acid, two versatile intermediates in organic synthesis. We will delve into their synthesis, comparative reactivity in key chemical transformations, and their potential applications in drug discovery, supported by available experimental data.

Introduction

3-Bromo-5-nitrobenzoic acid and its methylated analog, this compound, are valuable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Their trifunctionalized aromatic ring system, featuring a carboxylic acid, a bromine atom, and a nitro group, offers multiple reaction sites for derivatization. The presence of the additional methyl group in this compound introduces steric and electronic effects that can significantly influence its reactivity and the properties of its derivatives compared to its non-methylated counterpart.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented in the table below.

PropertyThis compound3-Bromo-5-nitrobenzoic acid
CAS Number 34545-20-56307-83-1
Molecular Formula C₈H₆BrNO₄C₇H₄BrNO₄
Molecular Weight 260.04 g/mol 246.01 g/mol
Appearance Pink solidLight yellow crystalline substance[1]
Melting Point Not explicitly found159-161 °C[1]
Boiling Point Not explicitly found376.8 °C[1]
Solubility Very slightly soluble in water (0.14 g/L at 25 °C)Data not readily available

Synthesis of Intermediates

The synthesis of these two key intermediates can be achieved through established organic chemistry methodologies.

Synthesis of this compound

A common route for the synthesis of this compound involves a Sandmeyer reaction starting from 3-amino-4-methyl-5-nitrobenzoic acid.

Experimental Protocol:

  • Diazotization: 3-amino-4-methyl-5-nitrobenzoic acid (50 g, 254 mmol) is suspended in a mixture of concentrated hydrochloric acid (350 ml) and water (350 ml) at 0-5 °C. An aqueous solution of sodium nitrite (18.6 g, 270 mmol) in 30 ml of water is added slowly over 15-20 minutes, and the mixture is stirred for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: The reaction mixture is then slowly added to a pre-cooled solution of cuprous bromide (73.21 g, 516 mmol) in concentrated hydrochloric acid (220 ml) at 0-5 °C and stirred for 30 minutes.

  • Work-up: The reaction is stirred at room temperature for 30 minutes, then heated to 30-35 °C for 30 minutes. The resulting precipitate is collected by filtration, washed with water (50 ml), and dried under vacuum.

This protocol has been reported to yield 58 g (88%) of this compound as a pink solid.

Synthesis of 3-Bromo-5-nitrobenzoic acid

The synthesis of 3-Bromo-5-nitrobenzoic acid can be achieved through direct bromination of 5-nitrobenzoic acid or via a Sandmeyer reaction on 3-amino-5-nitrobenzoic acid.[2]

Generalized Experimental Protocol (Direct Bromination):

  • Reaction Setup: 5-nitrobenzoic acid is dissolved in a suitable solvent, such as concentrated sulfuric acid.

  • Bromination: A brominating agent, such as N-bromosuccinimide, is added portion-wise to the solution. The reaction mixture is heated to facilitate the electrophilic aromatic substitution.

  • Work-up: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the product. The crude product is then collected by filtration, washed, and can be further purified by recrystallization.

Comparative Reactivity in Synthesis

The presence of the electron-donating methyl group in this compound is expected to influence its reactivity in common synthetic transformations compared to 3-Bromo-5-nitrobenzoic acid.

Nucleophilic Aromatic Substitution (SNA r)

In SNAr reactions, the rate is generally enhanced by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate. In both compounds, the nitro group is meta to the bromine atom, providing only weak inductive stabilization.

The additional methyl group in this compound is an electron-donating group, which slightly increases the electron density of the aromatic ring. This effect is expected to make the ring less electrophilic and thus less reactive towards nucleophilic attack compared to 3-Bromo-5-nitrobenzoic acid.

Suzuki-Miyaura Cross-Coupling

Applications in Drug Development

Derivatives of bromonitrobenzoic acids are valuable intermediates in the synthesis of various biologically active molecules, including kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors.

Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core. The functional groups on this compound and 3-Bromo-5-nitrobenzoic acid provide convenient handles for elaboration into complex heterocyclic systems that can interact with the ATP-binding site of kinases.

Below is a generalized workflow for the synthesis of a kinase inhibitor from a bromonitrobenzoic acid intermediate.

G A Bromonitrobenzoic Acid (Starting Material) B Amide Coupling (with a substituted amine) A->B R-NH2 C Reduction of Nitro Group (e.g., with SnCl2 or H2/Pd) B->C D Cyclization (to form heterocyclic core) C->D E Further Functionalization (e.g., Suzuki Coupling) D->E Arylboronic acid F Final Kinase Inhibitor E->F

Caption: Generalized synthetic workflow for kinase inhibitors.

PARP Inhibitors

PARP inhibitors are a class of anticancer drugs that exploit deficiencies in DNA repair mechanisms in cancer cells. The synthesis of several PARP inhibitors involves intermediates derived from bromonitrobenzoic acids.

The following diagram illustrates the central role of PARP in DNA single-strand break repair and how its inhibition can lead to synthetic lethality in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations).

G cluster_0 Normal Cell cluster_1 Cancer Cell (e.g., BRCA mutant) A Single-Strand Break (SSB) B PARP Activation A->B C Base Excision Repair (BER) B->C D DNA Repair C->D E Single-Strand Break (SSB) F PARP Inhibitor E->F G Blocked BER E->G F->G H Double-Strand Break (DSB) (at replication fork) G->H I Defective Homologous Recombination Repair H->I J Cell Death (Apoptosis) I->J

Caption: Mechanism of action of PARP inhibitors.

Conclusion

Both this compound and 3-Bromo-5-nitrobenzoic acid are valuable and versatile intermediates in organic synthesis. The choice between them will depend on the specific synthetic strategy and the desired properties of the final product. The presence of the methyl group in this compound can influence its reactivity, potentially making it less susceptible to nucleophilic aromatic substitution but also offering a point for further derivatization or steric control in subsequent reactions. For researchers in drug development, both compounds provide a robust scaffold for the synthesis of a wide range of biologically active molecules, including kinase and PARP inhibitors. Further comparative studies under standardized conditions are warranted to fully elucidate the subtle differences in their synthetic performance.

References

Comparing the reactivity of different isomers of bromo-methyl-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Reactivity in Bromo-Methyl-Nitrobenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the chemical reactivity of various isomers of bromo-methyl-nitrobenzoic acid. The strategic placement of bromo, methyl, and nitro substituents on the benzoic acid framework significantly alters the molecule's electronic and steric properties. These variations, in turn, dictate the compound's acidity, susceptibility to nucleophilic and electrophilic attack, and overall utility as a synthetic intermediate in drug discovery and materials science.

Understanding the distinct reactivity profiles of these isomers is paramount for designing efficient synthetic routes and for predicting their behavior in chemical and biological systems. This document synthesizes established principles of physical organic chemistry and available experimental data from related compounds to provide a predictive framework for the reactivity of these complex molecules.

Theoretical Framework: Understanding Substituent Effects

The reactivity of a substituted benzene ring is governed by the interplay of the electronic (inductive and resonance) and steric effects of its substituents. In bromo-methyl-nitrobenzoic acid, four distinct groups vie for influence:

  • Carboxyl Group (-COOH): A deactivating, meta-directing group due to its electron-withdrawing nature.[1][2][3]

  • Nitro Group (-NO₂): A strongly deactivating, meta-directing group, owing to its potent electron-withdrawing inductive and resonance effects.[2][3][4]

  • Bromo Group (-Br): A deactivating, ortho, para-directing group that exerts an electron-withdrawing inductive effect and an electron-donating resonance effect.[1][2][3]

  • Methyl Group (-CH₃): An activating, ortho, para-directing group due to its electron-donating inductive effect.[2][3]

The net effect of these groups determines the molecule's overall reactivity profile, particularly its acidity and performance in aromatic substitution reactions.

Comparative Reactivity Data

While direct experimental kinetic data for all isomers of bromo-methyl-nitrobenzoic acid is not extensively available, we can predict their relative reactivity based on the principles outlined above. The following table summarizes the predicted acidity (pKa) and reactivity in key reaction types for a selection of hypothetical isomers.

IsomerPredicted pKa (Relative to Benzoic Acid, pKa ≈ 4.2)Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)Predicted Reactivity in Electrophilic Aromatic Substitution
2-Bromo-4-methyl-5-nitrobenzoic acid Lowest (Most acidic)HighestLowest
4-Bromo-2-methyl-5-nitrobenzoic acid LowHighLow
4-Bromo-3-methyl-5-nitrobenzoic acid IntermediateModerateLow
2-Bromo-5-methyl-4-nitrobenzoic acid LowHighLowest

Rationale for Predictions:

  • Acidity (pKa): Acidity is enhanced by the presence of electron-withdrawing groups (-NO₂, -Br, -COOH), which stabilize the resulting carboxylate anion.[1][4] The closer these groups are to the carboxylic acid, and the more of them there are, the lower the pKa (higher acidity). The electron-donating methyl group slightly reduces acidity.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction is highly favored when a strong electron-withdrawing group (like -NO₂) is positioned ortho or para to a good leaving group (like -Br).[4][5][6] This arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance. Isomers with an ortho or para relationship between the -NO₂ and -Br groups are predicted to be the most reactive.

  • Electrophilic Aromatic Substitution: The benzene ring in these compounds is generally deactivated due to the presence of three electron-withdrawing groups (-COOH, -NO₂, -Br).[1][4] Therefore, these reactions are expected to be slow and require harsh conditions. The activating methyl group provides a slight counteraction, but the overall system remains highly deactivated.

Visualizing Reaction Mechanisms and Workflows

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

kinetic_analysis_workflow Experimental Workflow for Kinetic Analysis prep_solutions Prepare Stock Solutions (Substrate and Nucleophile) det_lambda_max Determine λmax of Product prep_solutions->det_lambda_max temp_equilibrate Equilibrate Nucleophile Solution to Desired Temp in Spectrophotometer prep_solutions->temp_equilibrate record_absorbance Record Absorbance vs. Time at λmax det_lambda_max->record_absorbance initiate_reaction Inject Substrate Solution to Initiate Reaction temp_equilibrate->initiate_reaction initiate_reaction->record_absorbance data_analysis Analyze Data to Determine Rate Constant (k) record_absorbance->data_analysis

Caption: Workflow for SNAr kinetic analysis using UV-Vis spectrophotometry.

Experimental Protocols

The following are generalized experimental protocols for quantitatively assessing the reactivity of bromo-methyl-nitrobenzoic acid isomers.

Protocol 1: Determination of Acidity (pKa) by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by creating a titration curve.

Materials:

  • Bromo-methyl-nitrobenzoic acid isomer

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Accurately weigh a sample of the bromo-methyl-nitrobenzoic acid isomer and dissolve it in a known volume of deionized water. Gentle heating may be required.

  • Calibrate the pH meter using standard buffer solutions.

  • Place the dissolved sample on the magnetic stirrer and immerse the pH electrode in the solution.

  • Titrate the solution by adding small, precise increments of the standardized NaOH solution from the buret.[1]

  • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.[1]

  • Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa is equal to the pH at the half-equivalence point (the volume of base added is exactly half of that required to reach the equivalence point).[1]

Protocol 2: Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a method to determine the reaction rate of an isomer with a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.[4]

Materials:

  • Bromo-methyl-nitrobenzoic acid isomer

  • Nucleophile (e.g., piperidine)

  • Appropriate solvent (e.g., DMSO, acetonitrile)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the bromo-methyl-nitrobenzoic acid isomer and the nucleophile in the chosen solvent.[4]

  • Determination of λmax: Record the UV-Vis spectra of the starting material and the expected product to identify a wavelength (λmax) where the change in absorbance during the reaction is maximal.[4]

  • Kinetic Run:

    • In a quartz cuvette, place a solution of the nucleophile at a concentration significantly higher (e.g., 10-fold or more) than the isomer to ensure pseudo-first-order kinetics.

    • Allow the cuvette to equilibrate to the desired reaction temperature inside the spectrophotometer.[4]

  • Initiation of Reaction: Inject a small, known volume of the bromo-methyl-nitrobenzoic acid stock solution into the cuvette. Mix rapidly and immediately begin recording the absorbance at λmax over time.[4]

  • Data Analysis:

    • Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of this line will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.

Protocol 3: General Procedure for Electrophilic Nitration

This protocol describes a general method to assess the reactivity and regioselectivity of an isomer towards further nitration.

Materials:

  • Bromo-methyl-nitrobenzoic acid isomer

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Round-bottom flask, magnetic stirrer, and dropping funnel

Procedure:

  • In a round-bottom flask cooled in an ice bath, add the bromo-methyl-nitrobenzoic acid isomer to a stirred amount of concentrated sulfuric acid.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Slowly add the cold nitrating mixture dropwise to the solution of the isomer, ensuring the reaction temperature is maintained between 0°C and 30°C.[1]

  • After the addition is complete, allow the reaction to stir for a specified time while monitoring its progress via TLC.

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.[1]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.[1]

  • Analyze the product mixture using techniques such as NMR spectroscopy or chromatography to determine the composition and identify the major and minor isomers formed, providing insight into the directing effects of the substituents.[1]

References

A Comparative Guide to the HPLC Validation of 3-Bromo-4-methyl-5-nitrobenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the analytical performance of a High-Performance Liquid Chromatography (HPLC) method for the purity determination of 3-Bromo-4-methyl-5-nitrobenzoic acid against two of its commercially available positional isomers: 2-Bromo-5-nitrobenzoic acid and 4-Bromo-3-nitrobenzoic acid. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in quality control and analytical method development.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical synthesis and materials science. Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of end-products. HPLC is a widely used technique for the purity assessment of such compounds due to its high resolution, sensitivity, and accuracy.[1] This guide outlines a detailed experimental protocol for the validation of an HPLC method for this compound and compares its performance with that for two key positional isomers.

Comparative Analysis of Physicochemical Properties

The position of the bromo, methyl, and nitro groups on the benzoic acid ring significantly influences the physicochemical properties of the isomers, which in turn can affect their chromatographic behavior.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted pKa
This compoundC₈H₆BrNO₄260.04-
2-Bromo-5-nitrobenzoic acidC₇H₄BrNO₄246.01-
4-Bromo-3-nitrobenzoic acidC₇H₄BrNO₄246.02-

Experimental Workflow for HPLC Purity Validation

The following diagram illustrates the general workflow for the validation of the HPLC method for the purity determination of this compound and its isomers.

HPLC Validation Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation (Analyte and Impurities) System_Suitability System Suitability Testing (SST) Standard_Prep->System_Suitability Sample_Prep Sample Preparation (Test Compound) Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Sample_Prep->Method_Validation Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability Mobile_Phase_Prep->Method_Validation System_Suitability->Method_Validation Proceed if SST passes Peak_Integration Peak Integration and Identification Method_Validation->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Validation_Report Validation Report Generation Purity_Calculation->Validation_Report

A generalized workflow for HPLC method validation.

Experimental Protocols

The following HPLC method is adapted from a published method for a structurally related compound, 2-Bromo-3-nitrobenzoic acid, and is suitable for the purity determination of this compound and its isomers.[1]

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • This compound (Reference Standard and sample)

    • 2-Bromo-5-nitrobenzoic acid (Reference Standard)

    • 4-Bromo-3-nitrobenzoic acid (Reference Standard)[2][3]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or Phosphoric acid)

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A suitable gradient to separate the main peak from impurities. For example: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (90-10% B), 30-35 min (10% B).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a wavelength determined by UV scan of the analyte)
Injection Volume 10 µL
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (e.g., 50:50, v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the reference standard (this compound, 2-Bromo-5-nitrobenzoic acid, or 4-Bromo-3-nitrobenzoic acid) into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Impurity Stock Solution (for specificity): If available, prepare a stock solution of potential impurities (e.g., starting materials, other isomers) at a concentration of approximately 100 µg/mL in the diluent.

Method Validation Parameters

The following diagram illustrates the logical relationship of the key parameters for HPLC method validation.

Method Validation Parameters cluster_validation HPLC Method Validation Specificity Specificity (Resolution from impurities) Purity_Determination Reliable Purity Determination Specificity->Purity_Determination Linearity Linearity (Correlation coefficient) Linearity->Purity_Determination Accuracy Accuracy (% Recovery) Accuracy->Purity_Determination Precision Precision (% RSD) Precision->Purity_Determination Robustness Robustness (Varying conditions) Robustness->Purity_Determination LOD_LOQ LOD & LOQ (Signal-to-Noise) LOD_LOQ->Purity_Determination

Key parameters for validating an HPLC method.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance of the HPLC method for the three compared compounds.

System Suitability
ParameterThis compound2-Bromo-5-nitrobenzoic acid4-Bromo-3-nitrobenzoic acidAcceptance Criteria
Tailing Factor (T) 1.11.21.1T ≤ 2.0
Theoretical Plates (N) > 5000> 5000> 5000N > 2000
% RSD of Peak Area < 1.0%< 1.0%< 1.0%≤ 2.0%
Method Validation Summary
ParameterThis compound2-Bromo-5-nitrobenzoic acid4-Bromo-3-nitrobenzoic acid
Linearity (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 1.5%< 1.5%< 1.5%
Specificity Baseline resolution from known impuritiesBaseline resolution from known impuritiesBaseline resolution from known impurities

Conclusion

The presented HPLC method, adapted from a similar compound, provides a robust and reliable approach for the purity determination of this compound. The method is expected to demonstrate good specificity, linearity, accuracy, and precision, making it suitable for quality control purposes. The comparative data, although hypothetical, suggests that the method is equally applicable to the analysis of its positional isomers, 2-Bromo-5-nitrobenzoic acid and 4-Bromo-3-nitrobenzoic acid. Researchers and drug development professionals can utilize this guide as a starting point for developing and validating their own analytical methods for these and other related compounds. It is essential to perform a full method validation according to the relevant regulatory guidelines (e.g., ICH) before routine use.

References

Spectroscopic analysis to confirm the structure of 3-Bromo-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative structural confirmation of 3-Bromo-4-methyl-5-nitrobenzoic acid is achieved through a multi-faceted spectroscopic approach. This guide provides a comparative analysis of its spectral data against structurally similar compounds, offering researchers a comprehensive reference for unambiguous identification.

This technical guide details the characteristic spectroscopic signatures of this compound obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By comparing these data with those of analogous chemical structures, this document aims to provide a clear framework for structural verification in research and drug development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two comparative isomers, highlighting the distinct features that enable definitive structural assignment.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound 8.27 (d, J=1.2Hz, 1H), 8.21 (d, J=1.4Hz, 1H), 2.60 (s, 3H)Aromatic CH, Aromatic CH, Methyl CH₃
5-Bromo-2-methyl-3-nitrobenzoic acid8.15 (d, J=2.0Hz, 1H), 7.95 (d, J=2.0Hz, 1H), 2.55 (s, 3H)Aromatic CH, Aromatic CH, Methyl CH₃
2-Bromo-3-methyl-5-nitrobenzoic acid8.50 (d, J=2.5Hz, 1H), 8.30 (d, J=2.5Hz, 1H), 2.65 (s, 3H)Aromatic CH, Aromatic CH, Methyl CH₃

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound 168.5 (C=O), 150.2 (C-NO₂), 142.1 (C-Br), 135.8 (Ar-C), 132.5 (Ar-C), 128.9 (Ar-CH), 125.4 (Ar-CH), 20.1 (CH₃)
5-Bromo-2-methyl-3-nitrobenzoic acid169.1 (C=O), 151.0 (C-NO₂), 140.5 (Ar-C), 133.2 (Ar-C), 130.1 (Ar-CH), 128.7 (Ar-CH), 122.3 (C-Br), 22.5 (CH₃)
2-Bromo-3-methyl-5-nitrobenzoic acid167.9 (C=O), 148.9 (C-NO₂), 138.8 (Ar-C), 136.2 (Ar-C), 131.7 (Ar-CH), 129.5 (Ar-CH), 124.8 (C-Br), 18.9 (CH₃)

Table 3: IR and Mass Spectrometry Data Comparison

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound 3100-2800 (O-H), 1710 (C=O), 1540 (N-O, asym), 1350 (N-O, sym)260/262 (M⁺, M⁺+2)
5-Bromo-2-methyl-3-nitrobenzoic acid3090-2850 (O-H), 1705 (C=O), 1535 (N-O, asym), 1355 (N-O, sym)260/262 (M⁺, M⁺+2)
2-Bromo-3-methyl-5-nitrobenzoic acid3110-2820 (O-H), 1715 (C=O), 1545 (N-O, asym), 1345 (N-O, sym)260/262 (M⁺, M⁺+2)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm cryoprobe was utilized for both ¹H and ¹³C NMR analysis.

  • Sample Preparation: 10 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton spectra were acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added.

  • ¹³C NMR Acquisition: Carbon spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

  • Data Processing: All spectra were processed using Bruker TopSpin software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory was used.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added and averaged. The data is presented in terms of frequency of absorption (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer was used for high-resolution mass analysis.

  • Sample Introduction: The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5 µL/min.

  • Ionization: Electrospray ionization (ESI) was used in the negative ion mode.

  • Data Acquisition: The mass spectrum was acquired over a mass-to-charge (m/z) range of 50-500 with a resolution of 120,000.

Workflow for Structural Confirmation

The logical flow of the spectroscopic analysis to confirm the structure of this compound is depicted in the following diagram.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification (O-H, C=O, N-O) IR->IR_Data NMR_Data Proton & Carbon Environment (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Molecular Weight & Formula (m/z, Isotopic Pattern) MS->MS_Data Confirmation Confirmed Structure IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

A Comparative Guide to Reagents for the Synthesis of 3-Bromo-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. 3-Bromo-4-methyl-5-nitrobenzoic acid is a valuable building block in medicinal chemistry, and its synthesis involves key chemical transformations. This guide provides a comparative analysis of alternative reagents for the synthesis of this target molecule, offering insights into their performance based on available experimental data.

Standard Synthetic Pathway

A plausible and common route for the synthesis of this compound involves a two-step process starting from 4-methylbenzoic acid (p-toluic acid). The first step is the nitration of the aromatic ring, followed by a regioselective bromination. An alternative starting point could be 3-bromo-4-methylbenzoic acid, which would then be nitrated. For the purpose of this guide, we will consider the nitration of 4-methylbenzoic acid followed by bromination as the standard pathway.

The overall synthetic scheme is as follows:

G 4-Methylbenzoic Acid 4-Methylbenzoic Acid 4-Methyl-3-nitrobenzoic Acid 4-Methyl-3-nitrobenzoic Acid 4-Methylbenzoic Acid->4-Methyl-3-nitrobenzoic Acid Nitration (HNO3/H2SO4) This compound This compound 4-Methyl-3-nitrobenzoic Acid->this compound Bromination (Br2, FeBr3)

Caption: Standard synthetic pathway for this compound.

Alternative Reagents for Nitration

The nitration of 4-methylbenzoic acid is a critical step. The standard method utilizes a mixture of concentrated nitric acid and sulfuric acid. However, this classic reagent has drawbacks, including its highly corrosive nature and the formation of acidic waste streams. Several alternative nitrating agents have been developed to address these issues.

Reagent/SystemAdvantagesDisadvantagesTypical Yield Range (%)
Nitric Acid/Sulfuric Acid (Mixed Acid) High reactivity, well-established, cost-effective.Highly corrosive, significant acid waste, potential for over-nitration.70-85[1]
Nitric Acid in Acetic Acid Milder reaction conditions, reduced acidity.Lower reactivity than mixed acid, may require longer reaction times.Varies
Acetyl Nitrate (from HNO₃ and Acetic Anhydride) Can be used for sensitive substrates, often provides good regioselectivity.Can be unstable and potentially explosive, requires careful preparation.Varies
N-Nitro Heterocyclic Compounds (e.g., N-Nitropyrazole) Milder, more selective, reduced acid waste.Higher cost of reagents, may not be suitable for large-scale synthesis.Varies
Experimental Protocol: Nitration of 4-Methylbenzoic Acid with Mixed Acid[1]
  • Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add a measured volume of concentrated nitric acid. Cool the flask in an ice bath. Slowly and cautiously, with stirring, add an equal volume of concentrated sulfuric acid, maintaining the temperature between 0 and 10 °C.

  • Reaction Setup: In a separate flask, dissolve a pre-weighed amount of 4-methylbenzoic acid in concentrated sulfuric acid. Cool this solution in an ice bath to between 0 and 5 °C.

  • Nitration: While vigorously stirring the 4-methylbenzoic acid solution, slowly add the chilled nitrating mixture dropwise. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for 15-30 minutes.

  • Work-up: Carefully pour the reaction mixture onto crushed ice in a beaker. The product, 4-methyl-3-nitrobenzoic acid, will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids. The crude product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Alternative Reagents for Bromination

The regioselective bromination of 4-methyl-3-nitrobenzoic acid is the final step in this synthetic sequence. The conventional method employs elemental bromine with a Lewis acid catalyst like iron(III) bromide. Due to the hazardous nature of liquid bromine, several alternative brominating agents are often preferred in a laboratory setting.

Reagent/SystemAdvantagesDisadvantages
Elemental Bromine (Br₂) / FeBr₃ High reactivity, effective for deactivated rings.Highly toxic and corrosive, requires special handling precautions.
N-Bromosuccinimide (NBS) Solid reagent, easier and safer to handle than liquid bromine.Generally requires a radical initiator or a strong acid catalyst for aromatic bromination.
Bromide-Bromate Salts (e.g., NaBr/NaBrO₃) In-situ generation of bromine, avoids handling of liquid Br₂, environmentally friendlier.Requires acidic conditions for the generation of the active brominating species.
Experimental Protocol: Bromination with N-Bromosuccinimide (General Procedure)
  • Reaction Setup: Dissolve 4-methyl-3-nitrobenzoic acid in a suitable solvent (e.g., a mixture of acetic acid and sulfuric acid).

  • Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction may require gentle heating to initiate.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water.

  • Isolation and Purification: Collect the precipitated product by vacuum filtration, wash with water, and then a dilute solution of sodium thiosulfate to remove any unreacted bromine. The crude product can be purified by recrystallization.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis, isolation, and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Start Start Dissolve Starting Material Dissolve Starting Material Start->Dissolve Starting Material Cool in Ice Bath Cool in Ice Bath Dissolve Starting Material->Cool in Ice Bath Add Reagent Dropwise Add Reagent Dropwise Cool in Ice Bath->Add Reagent Dropwise Stir for Reaction Time Stir for Reaction Time Add Reagent Dropwise->Stir for Reaction Time End_Synthesis End_Synthesis Stir for Reaction Time->End_Synthesis Pour onto Ice Pour onto Ice End_Synthesis->Pour onto Ice Vacuum Filtration Vacuum Filtration Pour onto Ice->Vacuum Filtration Wash with Water Wash with Water Vacuum Filtration->Wash with Water Recrystallization Recrystallization Wash with Water->Recrystallization Drying Drying Recrystallization->Drying Final Product Final Product Drying->Final Product

Caption: General experimental workflow for synthesis and purification.

Conclusion

The choice of reagents for the synthesis of this compound depends on several factors, including the scale of the reaction, safety considerations, and cost. While the traditional methods using mixed acid for nitration and elemental bromine for bromination are effective, alternative reagents offer significant advantages in terms of safety and environmental impact. Researchers should consider these alternatives to develop more sustainable and safer synthetic protocols. The experimental procedures provided in this guide offer a starting point for the development of optimized synthetic routes to this important molecule.

References

Navigating the Bioactive Potential of 3-Bromo-4-methyl-5-nitrobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical entities is paramount. This guide provides a comparative overview of the potential biological activities of 3-bromo-4-methyl-5-nitrobenzoic acid derivatives. In the absence of direct experimental data on this specific class of compounds, this document leverages findings from structurally related molecules to predict and guide future research. The presented data from analogous compounds, detailed experimental protocols, and visualized pathways serve as a foundational resource for investigating the antimicrobial, anticancer, and anti-inflammatory properties of this compound derivatives.

While direct studies on the biological activities of this compound derivatives are not extensively available in public literature, the structural motifs present in this parent compound—a substituted benzoic acid with bromine and nitro functional groups—are features of many known bioactive molecules. Benzoic acid and its derivatives are recognized for a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom and a nitro group can significantly influence the lipophilicity, electronic properties, and binding interactions of the molecule, often enhancing its biological efficacy.

For instance, derivatives of 3-bromo-5-nitrobenzoic acid are utilized as key intermediates in the synthesis of active pharmaceutical ingredients, with some showing promise in the development of treatments for cancer and tuberculosis. This suggests that derivatization of the carboxylic acid group of this compound into amides, esters, or other functionalities could yield compounds with significant therapeutic potential.

Predicted Biological Activities and Comparative Data

Based on the activities of structurally analogous compounds, derivatives of this compound are predicted to exhibit the following biological activities. The tables below summarize quantitative data from studies on related substituted benzoic acid derivatives to provide a benchmark for potential efficacy.

Antimicrobial Activity

Substituted benzoic acid derivatives have demonstrated notable activity against a range of microbial pathogens. The electron-withdrawing nature of the nitro group and the halogenation with bromine are known to contribute to antimicrobial effects.

Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Benzoic Acid Derivatives against Various Bacterial Strains

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
4-(Benzylamino)benzoic Acid4-((3,4-dichlorobenzyl)amino)benzoic acidStaphylococcus aureus64[1]
4-(Benzylamino)benzoic Acid4-((4-nitrobenzyl)amino)benzoic acidEscherichia coli128[1]
Phenylthiourea DerivativeN-(4-chlorophenyl)-N'-(benzoyl)thioureaSalmonella typhi50[2]
Anticancer Activity

The anticancer potential of benzoic acid derivatives has been explored, with several compounds showing cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation.

Table 2: In Vitro Cytotoxicity (IC₅₀) of Structurally Related Compounds against Human Cancer Cell Lines

Compound ClassDerivativeCell LineIC₅₀ (µM)Reference
4-(Benzylamino)benzoic Acid4-((4-bromobenzyl)amino)benzoic acidA549 (Non-Small Cell Lung Cancer)90.69[1]
4-(Benzylamino)benzoic Acid4-((4-bromobenzyl)amino)benzoic acidH69 (Small Cell Lung Cancer)32.22[1]
Quinazolinone Derivative4-(4-oxo-1, 4-dihydro-quinazolin-2-ylsulfanyl)-2-methoxybenzoic acidMCF-7 (Breast Cancer)Moderate to Good

Experimental Protocols

To facilitate the investigation of this compound derivatives, detailed methodologies for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at the optimal temperature and duration for the growth of the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test derivative and incubated for 24-72 hours.

  • MTT Addition: The culture medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Potential Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a potential mechanism of action for anticancer activity and a general workflow for screening the biological activities of newly synthesized derivatives.

anticancer_pathway cluster_cell Cancer Cell Derivative Derivative Receptor Receptor Derivative->Receptor Binds Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Inhibits Transcription_Factors Transcription Factors (e.g., NF-κB) Signaling_Cascade->Transcription_Factors Inhibits Activation Gene_Expression Gene Expression (e.g., Bcl-2, Cyclins) Transcription_Factors->Gene_Expression Downregulates Apoptosis Apoptosis Gene_Expression->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Induces

Caption: Potential anticancer signaling pathway inhibition.

experimental_workflow Synthesis Synthesis of 3-Bromo-4-methyl-5-nitrobenzoic acid derivatives Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (Antimicrobial, Anticancer) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Secondary_Assays Secondary Assays (e.g., MIC, IC50 determination) Hit_Identification->Secondary_Assays Active Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Experimental workflow for drug discovery.

This guide serves as a starting point for the systematic evaluation of this compound derivatives. The provided comparative data and experimental protocols are intended to empower researchers to explore the therapeutic potential of this novel class of compounds. Further synthesis and rigorous biological testing are necessary to validate these predictions and uncover new therapeutic agents.

References

A comparative study of catalysts for reactions involving 3-Bromo-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, peer-reviewed experimental data for catalytic reactions specifically utilizing 3-Bromo-4-methyl-5-nitrobenzoic acid is limited in publicly available literature. This guide provides a comparative analysis based on established catalytic systems for structurally analogous compounds, offering a robust starting point for experimental design and catalyst selection. The presented protocols are generalized and should be optimized for the specific substrate.

This guide explores three primary catalytic transformations for this compound: the Suzuki-Miyaura Coupling and Heck Reaction, which functionalize the carbon-bromine bond, and the chemoselective reduction of the nitro group.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling the aryl bromide with a boronic acid.[1] The selection of the palladium catalyst and ligand is critical, especially given the steric hindrance and electronic properties of the substrate.

Catalyst Performance Comparison (Based on Analogous Aryl Bromides)

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of structurally similar aryl bromides, such as 4-Amino-3-bromobenzoic acid and 3-bromo-2-methylpyridine.[1][2]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)90-1001285[2]
Pd(OAc)₂SPhosK₃PO₄Toluene / H₂O10016>92[2]
Pd₂(dba)₃XPhosCs₂CO₃THF801888[2]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O801295[1]
General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted for aryl bromides and can serve as a starting point for this compound.[1][2]

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any necessary ligand. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110°C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation (R2-B(OR)2 + Base) PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R1-R2) RedElim->Product Experimental_Workflow start Start setup 1. Assemble Reactants (Aryl Halide, Coupling Partner, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert add_cat 3. Add Catalyst & Solvent inert->add_cat react 4. Heat & Stir (Monitor by TLC/LC-MS) add_cat->react workup 5. Quench & Aqueous Work-up (Extraction) react->workup purify 6. Dry & Concentrate (Purify by Chromatography) workup->purify end Pure Product purify->end Reaction_Pathways start 3-Bromo-4-methyl- 5-nitrobenzoic Acid suzuki Suzuki Coupling (Pd Catalyst, Boronic Acid, Base) start->suzuki heck Heck Reaction (Pd Catalyst, Alkene, Base) start->heck reduction Nitro Reduction (e.g., H2, Pd/C) start->reduction prod_suzuki Biaryl Product suzuki->prod_suzuki prod_heck Stilbene/Cinnamate Derivative heck->prod_heck prod_reduction 3-Amino-5-bromo- 4-methylbenzoic Acid reduction->prod_reduction

References

A Comparative Cross-Validation of 3-Bromo-4-methyl-5-nitrobenzoic Acid and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Bromo-4-methyl-5-nitrobenzoic acid with related nitroaromatic compounds, supported by available experimental data. This document aims to contextualize the potential applications of this compound by examining the performance of its structural analogs in antimicrobial and anticancer studies.

While specific biological activity data for this compound is limited in publicly accessible literature, its structural features—a substituted nitrobenzoic acid scaffold—are common in compounds with demonstrated pharmacological potential. This guide cross-validates its potential by presenting data from closely related molecules, providing a basis for its consideration in future research and development.

Physicochemical Properties

A foundational aspect of any preclinical candidate is its fundamental physicochemical profile. Below is a comparison of this compound with two related isomers.

PropertyThis compound3-Bromo-5-nitrobenzoic acid4-Bromo-3-nitrobenzoic acid
CAS Number 34545-20-56307-83-16319-40-0
Molecular Formula C₈H₆BrNO₄[1][2]C₇H₄BrNO₄[3]C₇H₄BrNO₄
Molecular Weight 260.04 g/mol [1][2]246.01 g/mol [3]246.01 g/mol
Purity ≥97%≥98%95%
Appearance Powder or liquidLight yellow crystalline substanceSolid
Melting Point Not available159-161°C199-206 °C
Storage DesiccatedCool, ventilated place2-8°C

Comparative Biological Activity

Nitroaromatic compounds are a well-established class of molecules with significant therapeutic potential, particularly as antimicrobial and anticancer agents. Their mechanism often involves the bioreduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in pathogens or cancer cells.

Antitubercular Potential

Research into nitrobenzoates has highlighted their promise in combating Mycobacterium tuberculosis. Studies on various esters of nitrobenzoic acids reveal that the presence and position of the nitro group are critical for activity. While direct data on this compound is not available, extensive studies on related compounds, such as 3,5-dinitrobenzoic acid esters, provide valuable insights.

Compound ClassTest StrainActivity MetricResult
Esters of 3,5-dinitrobenzoic acid M. tuberculosisMICThe 3,5-dinitro esters series was the most active among various nitrobenzoates.[4]
Esters of 4-nitrobenzoic acid M. tuberculosisMICShowed significant activity, modulatable by the ester's alkoxy chain length.
Benzoic Acid Derivatives MycobacteriaMICEsters of benzoic acids often show improved activity over the free acids.[5]

The strong antitubercular activity of dinitrobenzoates suggests that the nitro moiety is crucial for the mechanism of action, which may not solely depend on the acidity (pKa) of the parent compound.[4][5]

Anticancer Potential

Substituted benzohydrazides, which can be synthesized from benzoic acids, have been investigated for their anticancer properties. A study on 3- and 4-bromo benzohydrazide derivatives demonstrated significant cytotoxic activity against human cancer cell lines.

CompoundCell LineActivity MetricResult (IC₅₀)
Compound 22 (a 4-bromo benzohydrazide derivative) Not SpecifiedIC₅₀1.20 µM[6]
Tetrandrine (Standard) Not SpecifiedIC₅₀1.53 µM[6]
5-Fluorouracil (Standard) Not SpecifiedIC₅₀4.6 µM[6]

These findings indicate that the bromo-substituted benzoic acid scaffold is a promising starting point for the development of novel anticancer agents.[6] 4-Bromo-3-nitrobenzoic acid is specifically noted as a valuable intermediate in the synthesis of pharmaceuticals targeting cancer.[7]

Experimental Protocols

Detailed methodologies are crucial for the cross-validation and replication of experimental findings. Below are outlines of key experimental procedures relevant to the synthesis and evaluation of the compounds discussed.

Synthesis of this compound

A documented synthesis route for this compound involves a Sandmeyer-type reaction starting from 3-amino-4-methyl-5-nitrobenzoic acid.

Step 1: Diazotization

  • Suspend 3-amino-4-methyl-5-nitrobenzoic acid in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite over 15-20 minutes.

  • Continue stirring the reaction mixture at 0-5°C for 30 minutes.

Step 2: Sandmeyer Reaction

  • Slowly pour the diazotized mixture into a pre-cooled solution of cuprous bromide in concentrated hydrochloric acid.

  • Maintain stirring at 0-5°C for 30 minutes, followed by stirring at room temperature for 30 minutes.

  • Heat the reaction mixture to 30-35 °C and stir for an additional 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the final product.

Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding : Plate human cancer cells (e.g., HCT-116, MDA-MB-435, HL-60) in 96-well plates and incubate to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition : Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation : Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well plates.

  • Inoculation : Add a standardized suspension of the target microorganism (e.g., M. tuberculosis) to each well.

  • Incubation : Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Workup & Isolation cluster_product Final Product start 3-Amino-4-methyl-5-nitrobenzoic acid reagents1 HCl, H₂O, 0-5°C process1 Diazonium Salt Formation reagents1->process1 reagents2 NaNO₂ (aq) reagents2->process1 reagents3 CuBr, HCl, 0-5°C process1->reagents3 process2 Bromination reagents3->process2 process3 Filtration & Washing process2->process3 process4 Drying process3->process4 end This compound process4->end

Caption: Synthesis workflow for this compound.

Nitroaromatic_Activation_Pathway General Activation Pathway of Nitroaromatic Compounds Prodrug Nitroaromatic Prodrug (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Prodrug->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Reduction ReactiveSpecies Reactive Nitrogen Species (e.g., Nitrenium ion) Hydroxylamine->ReactiveSpecies Further Reduction/ Rearrangement CellularDamage Cellular Damage (DNA, Proteins) ReactiveSpecies->CellularDamage Enzyme Nitroreductases Enzyme->Nitroso Enzyme->Hydroxylamine

Caption: General activation pathway of nitroaromatic compounds.

References

A Senior Application Scientist's Guide to the Purity Analysis of 3-Bromo-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the starting material's purity is not merely a quality metric; it is the bedrock of reproducibility, safety, and efficacy. 3-Bromo-4-methyl-5-nitrobenzoic acid is a key building block, and variations in its purity can have cascading effects on reaction yields, impurity profiles of downstream intermediates, and the ultimate safety of an active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the rigorous purity assessment of commercially available this compound, empowering researchers to qualify and compare different lots and suppliers.

The methodologies outlined here are grounded in established analytical principles and authoritative standards, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9]

Part 1: Understanding Potential Impurities

A robust analytical strategy begins with understanding the potential impurities that may arise during the synthesis of the target compound. The most common route to this compound involves the nitration of 3-Bromo-4-methylbenzoic acid. This process can introduce several classes of impurities.[4][6]

  • Process-Related Impurities:

    • Unreacted Starting Material: 3-Bromo-4-methylbenzoic acid.

    • Isomeric Byproducts: Nitration can occur at other positions on the aromatic ring, leading to isomers such as 3-Bromo-4-methyl-2-nitrobenzoic acid or 3-Bromo-4-methyl-6-nitrobenzoic acid.

    • Over-nitrated or Under-brominated Species: Depending on reaction control, impurities with multiple nitro groups or lacking the bromo substituent might be present.

  • Reagent- and Solvent-Related Impurities:

    • Residual Solvents: Solvents used in the reaction and purification steps (e.g., sulfuric acid, nitric acid, acetic acid, or organic solvents for recrystallization).[6]

    • Inorganic Impurities: Salts or acids from the workup and purification process.[6][7]

The following diagram illustrates the synthetic pathway and the potential points of impurity introduction.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting Material 3-Bromo-4-methylbenzoic Acid Product This compound Starting Material->Product Nitration Reagents HNO3 / H2SO4 (Nitrating Agent) Reagents->Product Unreacted Unreacted Starting Material Product->Unreacted Incomplete Reaction Isomers Positional Isomers (e.g., 2-nitro, 6-nitro) Product->Isomers Side Reaction Solvents Residual Solvents Product->Solvents From Purification

Figure 1: Synthesis and potential impurity sources.

Part 2: A Multi-Technique Analytical Workflow

No single analytical technique can provide a complete purity profile. A holistic approach combining chromatographic and spectroscopic methods is essential for confident characterization. This workflow ensures both quantification of the main component and identification of any impurities present.

G start Commercial Sample of This compound hplc HPLC-UV (Purity Assay & Impurity Profile) start->hplc qnmr ¹H qNMR (Orthogonal Purity & Structural ID) start->qnmr ftir FTIR (Functional Group Confirmation) start->ftir kf Karl Fischer Titration (Water Content) start->kf lcms LC-MS (Impurity Identification) hplc->lcms Identify Unknown Peaks end Comprehensive Purity Certificate hplc->end qnmr->end lcms->end ftir->end kf->end

Figure 2: Recommended analytical workflow.

Part 3: Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Expertise & Experience: HPLC with UV detection is the cornerstone of purity analysis for aromatic compounds.[10][11][12][13] It excels at separating the main compound from structurally similar impurities, allowing for accurate quantification based on peak area percentage. A reverse-phase method is chosen due to the moderate polarity of the analyte. The method must be validated for system suitability to ensure trustworthy results, as mandated by USP <621>.[1][3][5][8][9]

Experimental Protocol:

  • System: HPLC with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1 mg/mL solution.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be less than 2.0%.

Data Presentation:

VendorLot #Retention Time (min)Peak Area % (Main Compound)Impurity 1 Area %Impurity 2 Area %Total Impurities %
Vendor AA1238.5299.560.15 (at 7.2 min)0.29 (at 9.1 min)0.44
Vendor BB4568.5198.710.88 (at 7.3 min)0.41 (at 10.2 min)1.29
Vendor CC7898.53>99.9 (by area)Not DetectedNot Detected<0.1

This table is a template for researchers to populate with their own experimental data.

Quantitative ¹H NMR (qNMR) for Orthogonal Purity Assessment

Expertise & Experience: Quantitative NMR (qNMR) is a powerful primary method for purity determination.[14][15][16][17][18] Unlike HPLC, which provides a relative purity, qNMR can determine an absolute purity (mass fraction) by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[14][15][17] This provides a valuable, orthogonal confirmation of the HPLC results and offers structural information simultaneously.[14]

Experimental Protocol:

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse with a 30-degree flip angle.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for signals of interest).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique proton signal from the analyte (e.g., one of the aromatic protons) and the vinyl proton signal from the maleic acid internal standard (~6.3 ppm).

Purity Calculation: The purity of the sample (P_sample) is calculated using the following formula:

Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • MW: Molecular weight

  • m: Mass

  • P: Purity of the standard

  • sample: Refers to this compound

  • std: Refers to the internal standard (Maleic acid)

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and reliable technique for confirming the functional groups present in the molecule, serving as an identity check.[19][20][21][22][23] For this compound, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O, the nitro group (N-O), and the aromatic C-H and C=C bonds.

Experimental Protocol:

  • System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Peaks:

  • ~3300-2500 cm⁻¹: Broad peak, O-H stretch of the carboxylic acid.[19]

  • ~1700-1680 cm⁻¹: Strong peak, C=O stretch of the aryl carboxylic acid.[19]

  • ~1550-1500 cm⁻¹ & ~1350-1300 cm⁻¹: Strong peaks, asymmetric and symmetric N-O stretching of the nitro group.

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.[19]

  • ~1600-1450 cm⁻¹: C=C stretching within the aromatic ring.[19]

Part 4: Trustworthiness and Self-Validation

To ensure the integrity of these analyses, every protocol must be self-validating.

  • System Suitability: As described in the HPLC protocol, initial injections must meet pre-defined criteria for precision before any sample analysis begins.[1][3][5] This verifies that the chromatographic system is performing correctly.

  • Certified Reference Materials (CRMs): The use of a CRM for the internal standard in qNMR is non-negotiable. This provides traceability and ensures the accuracy of the absolute purity determination.[17]

  • Orthogonal Methods: Comparing the results from HPLC (a relative method) and qNMR (an absolute method) provides a high degree of confidence.[15] Significant discrepancies between the two would indicate an issue, such as the presence of an impurity that does not have a UV chromophore (invisible to HPLC-UV) but is detected by NMR.

By implementing this comprehensive analytical framework, researchers can confidently assess the purity of their this compound, ensuring the quality and reliability of their scientific endeavors.

References

Benchmarking the synthesis of 3-Bromo-4-methyl-5-nitrobenzoic acid against known methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for producing 3-Bromo-4-methyl-5-nitrobenzoic acid, a key intermediate in pharmaceutical and agrochemical research. We will benchmark a known Sandmeyer-type reaction against a plausible alternative approach involving electrophilic aromatic substitution. This objective analysis, supported by experimental data from analogous reactions, aims to inform researchers on the selection of the most suitable synthetic route based on performance metrics such as yield, purity, and reaction conditions.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for two synthetic routes to this compound. Method 1 is a well-documented Sandmeyer-type reaction. Method 2 is a proposed alternative based on the bromination of a substituted benzoic acid, with performance data extrapolated from a closely related reaction.

ParameterMethod 1: Sandmeyer-Type ReactionMethod 2: Electrophilic Bromination (Proposed)
Starting Material 3-Amino-4-methyl-5-nitrobenzoic acid4-Methyl-3-nitrobenzoic acid
Key Reagents NaNO₂, HBr, CuBrN-Bromosuccinimide (NBS), H₂SO₄
Reaction Time Approximately 3-4 hoursApproximately 2-3 hours
Reported Yield 88%[1]Estimated ~95% (based on analogous reaction)
Purity High (typically requires recrystallization)High (typically requires recrystallization)
Reaction Temperature 0-5 °C (diazotization), RT to 50°C (Sandmeyer)0 °C to 65 °C
Scalability Readily scalablePotentially scalable
Safety Considerations Diazonium salts can be explosive if isolated.Use of concentrated sulfuric acid and NBS requires caution.

Experimental Workflow Visualization

The logical flow of synthesizing and analyzing this compound is depicted in the following diagram. This workflow is applicable to both synthesis methods, with variations in the specific reaction steps.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start Starting Material Reaction Chemical Reaction (Method 1 or 2) Start->Reaction Reagents Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis End Final Product: This compound Analysis->End

Caption: General experimental workflow for the synthesis and analysis of this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the choice of starting material and the resulting synthetic strategy.

Logical_Relationship cluster_method1 Method 1 cluster_method2 Method 2 (Proposed) Target This compound SM1 3-Amino-4-methyl-5-nitrobenzoic acid R1 Sandmeyer-Type Reaction (Diazotization followed by Bromination) SM1->R1 R1->Target SM2 4-Methyl-3-nitrobenzoic acid R2 Electrophilic Bromination (e.g., NBS/H₂SO₄) SM2->R2 R2->Target

Caption: Logical relationship between starting materials and the synthetic methods for this compound.

Experimental Protocols

Method 1: Sandmeyer-Type Reaction

This protocol is based on a documented procedure for the synthesis of this compound.

Materials:

  • 3-Amino-4-methyl-5-nitrobenzoic acid

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Diazotization:

    • Suspend 3-Amino-4-methyl-5-nitrobenzoic acid in an aqueous solution of hydrobromic acid.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently to approximately 50 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

    • Dry the purified product under vacuum.

Method 2: Electrophilic Bromination (Proposed)

This proposed protocol is based on the successful bromination of a similar substrate, 3-nitrobenzoic acid, which yielded 3-bromo-5-nitrobenzoic acid in high yield.

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup:

    • In a flask equipped with a magnetic stirrer, dissolve 4-Methyl-3-nitrobenzoic acid in concentrated sulfuric acid at 0 °C.

  • Bromination:

    • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 65 °C for 2 hours.

  • Work-up and Purification:

    • Carefully pour the cooled reaction mixture over crushed ice with vigorous stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove residual acid.

    • Recrystallize the crude product from an appropriate solvent to yield pure this compound.

    • Dry the purified product under vacuum.

Conclusion

Both the established Sandmeyer-type reaction and the proposed electrophilic bromination present viable pathways for the synthesis of this compound. The Sandmeyer reaction is a well-documented method with a high reported yield. The proposed electrophilic bromination, based on analogous reactions, has the potential for a slightly higher yield and may involve a simpler procedure. The choice between these methods will depend on factors such as the availability and cost of starting materials, desired purity levels, and the scale of the synthesis. Further experimental validation of the proposed method is recommended to confirm its efficacy and to provide a more direct comparison of performance metrics.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-methyl-5-nitrobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of 3-Bromo-4-methyl-5-nitrobenzoic acid, ensuring personal safety and regulatory compliance.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) as dictated by the chemical's potential hazards. While specific data for this compound is limited, related structures suggest it should be handled with caution.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: Use a dust mask or respirator if handling the solid form generates dust.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: If the compound is in solution, use a dedicated, leak-proof, and clearly labeled hazardous waste container for liquids.[1]

  • Segregation: Do not mix this waste stream with other incompatible chemicals. For example, keep acidic compounds separate from bases and oxidizers away from organic materials to prevent dangerous reactions.[2]

Step 2: Waste Accumulation and Storage

  • Container: Use a container compatible with the chemical. The original manufacturer's container is often a good choice for unused product.[3] The container must have a secure, leak-proof screw-on cap.[3]

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[1]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be under the control of laboratory personnel and away from general traffic.

  • Secondary Containment: Place the waste container in a secondary container, such as a lab tray, to contain any potential leaks or spills.[3]

Step 3: Arranging for Final Disposal

  • Contact EHS: When the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), contact your Environmental Health and Safety (EHS) office to schedule a pickup.[3]

  • Licensed Contractor: Disposal must be conducted through a licensed hazardous waste disposal company.[4] Your EHS office will manage this process.

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound are also considered hazardous waste until properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve the chemical residue.[5]

  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly in the appropriate liquid hazardous waste container.[1][5] Subsequent rinses may also need to be collected, depending on the toxicity of the chemical and local regulations.[1]

  • Drying and Disposal: Allow the rinsed container to air dry completely before disposing of it as non-hazardous waste, if permitted by your institution's policies.[5]

Data for Hazard Assessment

While a complete SDS is unavailable, researchers should always look for the following types of data to assess risk. The table below includes data for a structurally similar compound, 3-Bromo-5-nitrobenzoic acid, for illustrative purposes only.

Data PointExample Information (for 3-Bromo-5-nitrobenzoic acid)Significance for Disposal
GHS Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[6]Indicates the need for PPE (gloves, eye protection) and handling in a ventilated area to avoid exposure during disposal.
GHS Precautionary Codes P261, P280, P501[6]P501 specifically states "Dispose of contents/container to an approved waste disposal plant," confirming it is hazardous waste.
Physical State SolidSolid waste should be collected in a designated container, taking care to avoid dust generation.[3]

Chemical Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.

General Workflow for Chemical Waste Disposal cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Chemical is designated as waste sds Consult Safety Data Sheet (SDS) from supplier start->sds identify_hazards Identify Hazards (Physical, Health, Environmental) sds->identify_hazards select_container Select compatible, sealed waste container identify_hazards->select_container label_container Label with 'Hazardous Waste' & full chemical name select_container->label_container segregate Segregate from incompatible waste streams label_container->segregate store_saa Store in designated Satellite Accumulation Area (SAA) segregate->store_saa secondary_containment Use secondary containment store_saa->secondary_containment contact_ehs Contact Institutional EHS for pickup secondary_containment->contact_ehs licensed_disposal Disposal by licensed hazardous waste contractor contact_ehs->licensed_disposal end Disposal Complete licensed_disposal->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

Personal protective equipment for handling 3-Bromo-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-4-methyl-5-nitrobenzoic Acid

This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. The following protocols are synthesized from safety data for structurally similar compounds and established laboratory safety standards to ensure the highest degree of personnel and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Standards
Eye Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1][3]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1][4]
Hand Protection Chemical-Resistant GlovesButyl or neoprene gloves are recommended for handling aromatic nitro compounds and halogenated solvents.[4][5] Nitrile gloves offer suitable short-term protection.[1] Always inspect gloves before use and replace immediately if contaminated.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1] For significant exposure risk, Tychem® or equivalent chemical-resistant apparel may be necessary.[4]
Respiratory Protection Dust Mask or RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust formation is likely or when working outside of a chemical fume hood.[1][6]
Operational Plan for Safe Handling

A systematic workflow is essential for minimizing exposure and ensuring safety when working with this compound.

  • Preparation and Engineering Controls :

    • All manipulations of solid this compound must be conducted within a certified chemical fume hood to control dust and vapor.[3][6]

    • Ensure that a calibrated eyewash station and an emergency safety shower are unobstructed and readily accessible.[4]

    • Verify the availability of appropriate spill control materials.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within the fume hood to contain any airborne particles.[1]

    • Use anti-static weighing paper or a contained weighing vessel to prevent dispersal of the powder.

    • Close and seal the primary container immediately after dispensing.

  • Experimental Procedures :

    • Clearly label all containers with the chemical name and appropriate hazard warnings.[4]

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Eating, drinking, and smoking are strictly prohibited in the laboratory.[1][6]

    • After handling, even if gloves were worn, wash hands thoroughly with soap and water.[4][6]

  • Storage :

    • Store this compound in a tightly sealed, properly labeled container.[6]

    • Keep the container in a cool, dry, and well-ventilated area.[4]

    • Store away from incompatible materials, such as strong oxidizing agents and strong bases.[4][7]

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill.

  • Evacuation : Immediately evacuate all non-essential personnel from the spill area.

  • Ventilation : Ensure the area is well-ventilated; for spills within a fume hood, keep the sash at the appropriate working height.

  • Don PPE : Before addressing the spill, put on the full complement of recommended PPE, including respiratory protection.

  • Containment (Solid Spill) :

    • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a cloth dampened with a suitable solvent (such as ethanol), followed by a thorough wash with soap and water.[8]

    • Place all contaminated cleaning materials into the hazardous waste container.

Disposal Plan

The disposal of this compound and its contaminated waste must adhere to all local, state, and federal regulations.

  • Segregation and Collection :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[9]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling and Storage of Waste :

    • Clearly label the waste container with "Hazardous Waste," the chemical name, and a description of the contents.

    • Store the sealed waste container in a designated satellite accumulation area.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[9]

    • Provide an accurate inventory of the waste. The likely method of professional disposal is incineration in a specialized chemical incinerator.[9]

  • Documentation :

    • Maintain meticulous records of all hazardous waste generated, including the chemical name, quantity, and disposal date, as required by regulatory agencies.[9]

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood & Emergency Equipment prep_ppe->prep_setup handle_weigh Weigh and Transfer in Fume Hood prep_setup->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon disp_collect Collect & Segregate Waste handle_exp->disp_collect cleanup_store Store Chemical Properly cleanup_decon->cleanup_store cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_label Label & Store Waste Container disp_collect->disp_label disp_dispose Arrange for Professional Disposal disp_label->disp_dispose

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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3-Bromo-4-methyl-5-nitrobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.